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  • Product: (1S)-1-amino-1-phenylbut-3-yne hydrochloride
  • CAS: 1423802-96-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1S)-1-amino-1-phenylbut-3-yne Hydrochloride

Executive Summary (1S)-1-amino-1-phenylbut-3-yne hydrochloride is a highly versatile, bifunctional chiral building block that has become indispensable in advanced organic synthesis and modern drug discovery. Featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-1-amino-1-phenylbut-3-yne hydrochloride is a highly versatile, bifunctional chiral building block that has become indispensable in advanced organic synthesis and modern drug discovery. Featuring a stereochemically pure primary amine, a phenyl ring for lipophilic target engagement, and a terminal alkyne, this specific propargylamine derivative serves as a critical intermediate. It is primarily utilized for constructing complex molecular architectures, including 1,2,3-triazole scaffolds via click chemistry, and for the development of mechanism-based enzyme inhibitors targeting the central nervous system.

As a Senior Application Scientist, the objective of this whitepaper is to detail the physicochemical parameters of this compound, elucidate the mechanistic logic behind its application in pharmacology, and provide self-validating, step-by-step synthetic protocols for its integration into drug development pipelines.

Physicochemical & Registry Profiling

Accurate compound identification and molecular weight calculations are foundational for stoichiometric precision in high-throughput screening and synthetic scale-ups. The quantitative data for (1S)-1-amino-1-phenylbut-3-yne hydrochloride is summarized in the structural table below:

PropertyValue
Chemical Name (1S)-1-amino-1-phenylbut-3-yne hydrochloride
CAS Registry Number 1423802-96-3
Molecular Weight (Salt) 181.66 g/mol
Molecular Formula (Salt) C₁₀H₁₂ClN
Molecular Weight (Free Base) 145.20 g/mol
Molecular Formula (Free Base) C₁₀H₁₁N
Stereochemistry (1S) Enantiomer
Key Functional Groups Primary amine, Terminal alkyne, Phenyl ring

Mechanistic Utility in Drug Discovery

Mechanism-Based MAO Inhibition via the Propargylamine Scaffold

Propargylamine derivatives are well-documented as irreversible, mechanism-based "suicide" inhibitors of Monoamine Oxidase (MAO) enzymes[1]. MAO-A and MAO-B are flavin adenine dinucleotide (FAD)-dependent enzymes that play a critical role in the oxidative deamination of neurotransmitters, making them primary targets for neurodegenerative diseases like Parkinson's and Alzheimer's. The structural homology of (1S)-1-amino-1-phenylbut-3-yne to established MAO inhibitors (e.g., rasagiline, selegiline) makes it a highly valuable pharmacophore.

Causality & Mechanism: The inhibition proceeds via a multi-step cascade within the MAO active site. First, the FAD cofactor catalyzes the oxidation of the amine, abstracting a hydride to form a reactive iminium cation. Simultaneously, the terminal alkyne undergoes electronic isomerization to form a highly reactive allene intermediate. This newly formed Michael acceptor is then nucleophilically attacked by the N(5) atom of the FAD isoalloxazine ring. This forms a stable, irreversible covalent adduct that permanently deactivates the enzyme's catalytic potential [2].

MAO_Inhibition N1 Chiral Propargylamine (1S)-1-amino-1-phenylbut-3-yne N2 MAO Active Site (FAD Cofactor) N1->N2 Stereospecific Binding N3 Amine Oxidation (Iminium Cation Formation) N2->N3 Hydride Abstraction N4 Alkyne Isomerization (Reactive Allene Intermediate) N3->N4 Electronic Rearrangement N5 Covalent Adduct Formation (N5 of FAD Isoalloxazine) N4->N5 Irreversible Suicide Inhibition

Mechanism-based irreversible inhibition of MAO by chiral propargylamines via FAD adduct formation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of (1S)-1-amino-1-phenylbut-3-yne hydrochloride is an ideal substrate for CuAAC "click" chemistry. This allows for the modular construction of 1,4-disubstituted 1,2,3-triazoles. The triazole ring acts as a robust bioisostere for amide bonds, offering enhanced metabolic stability against proteases while maintaining the necessary dipole moment and hydrogen-bonding capabilities required for target engagement [3].

Experimental Workflows & Protocols

Protocol 1: Enantioselective CuAAC Synthesis of Chiral Triazoles

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole while strictly preserving the (1S) stereocenter of the amine. Causality & Design: The use of the hydrochloride salt necessitates an organic base (e.g., DIPEA) to liberate the free amine, preventing protonation-induced solubility issues. Sodium ascorbate is utilized in slight excess to continuously reduce Cu(II) to the catalytically active Cu(I) species, preventing the oxidative homocoupling of the alkyne (Glaser coupling). A solvent mixture of tert-butanol and water (1:1) is chosen because it optimally solvates both the organic substrates and the inorganic catalysts, facilitating the formation of the critical Cu(I)-alkyne π -complex.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve (1S)-1-amino-1-phenylbut-3-yne hydrochloride (1.0 eq, 0.5 mmol) and the target organic azide (1.0 eq, 0.5 mmol) in 4 mL of a 1:1 mixture of tert-butanol and distilled water.

  • Free Basing: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 0.6 mmol) to the mixture to neutralize the hydrochloride salt and liberate the free alkyne-amine. Stir for 5 minutes.

  • Catalyst Assembly: In a separate microcentrifuge tube, dissolve CuSO₄·5H₂O (0.05 eq, 0.025 mmol) in 0.5 mL of water. Dissolve sodium ascorbate (0.1 eq, 0.05 mmol) in 0.5 mL of water.

  • Initiation: Add the CuSO₄ solution to the reaction vial, followed immediately by the sodium ascorbate solution. The mixture will transition from blue to pale yellow/green, indicating the in situ generation of Cu(I).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor completion via LC-MS to ensure total consumption of the alkyne.

  • Workup & Purification: Dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

CuAAC_Workflow S1 (1S)-1-amino-1-phenylbut-3-yne HCl + Organic Azide S2 Base Addition (DIPEA) Liberates Free Amine S1->S2 S3 Catalyst Assembly (CuSO4 + NaAsc) S2->S3 S4 Cu(I)-Alkyne pi-Complex Formation S3->S4 In situ Cu(I) generation S5 Cycloaddition (1,4-Disubstituted Triazole) S4->S5 Room Temp, 12-24h S6 LC-MS & Chiral HPLC Validation S5->S6 Workup & Purification

CuAAC synthesis workflow for chiral triazoles using the propargylamine building block.

Protocol 2: Amide Coupling for Peptidomimetic Scaffolds

Objective: To couple the primary amine of (1S)-1-amino-1-phenylbut-3-yne hydrochloride with a carboxylic acid to form a chiral peptidomimetic alkyne. Causality & Design: HATU is selected as the coupling reagent due to its high efficiency and ability to suppress epimerization at the α -carbon of the carboxylic acid. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the amine without interfering with the activated ester intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in anhydrous DMF (3 mL) under an inert argon atmosphere. Stir for 10 minutes at room temperature to form the active OAt ester.

  • Amine Addition: In a separate vial, dissolve (1S)-1-amino-1-phenylbut-3-yne hydrochloride (1.1 eq, 0.55 mmol) in anhydrous DMF (2 mL) and add DIPEA (3.0 eq, 1.5 mmol).

  • Coupling: Transfer the amine solution dropwise into the activated acid mixture. Stir at room temperature for 4-6 hours.

  • Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl, water, and brine to remove DMF and urea byproducts. Dry and concentrate for downstream NMR validation.

Analytical Validation of the (1S) Enantiomer

Ensuring the enantiomeric purity of the final conjugated product is essential, as the (1R) and (1S) enantiomers often exhibit drastically different pharmacological profiles.

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) with an isocratic hexanes/isopropanol mobile phase to resolve any potential racemization that may have occurred during coupling conditions.

  • NMR Spectroscopy: ¹H NMR will confirm the structural integrity of the terminal alkyne (typically a distinct triplet or doublet of doublets around δ 2.2 - 2.5 ppm due to long-range coupling) and the methine proton adjacent to the chiral center.

References

  • Title: Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Parameters for Irreversible Inactivation of Monoamine Oxidase Source: Molecules (MDPI) / PubMed Central (PMC) URL: [Link]

  • Title: Alkynes: Versatile Key Building Blocks for Constructing Fluorescent and Nonfluorescent Architectures through Click Chemistry Source: Synlett (Thieme E-Books & E-Journals) URL: [Link]

Exploratory

Solubility Profile of (1S)-1-amino-1-phenylbut-3-yne Hydrochloride in Organic Solvents

An In-Depth Technical Guide for Process Chemistry and Drug Development Executive Summary (1S)-1-amino-1-phenylbut-3-yne hydrochloride is a critical chiral intermediate frequently utilized in the synthesis of monoamine ox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Process Chemistry and Drug Development

Executive Summary

(1S)-1-amino-1-phenylbut-3-yne hydrochloride is a critical chiral intermediate frequently utilized in the synthesis of monoamine oxidase (MAO) inhibitors and advanced peptidomimetics. During active pharmaceutical ingredient (API) manufacturing, understanding the thermodynamic solubility of this building block is essential for optimizing reaction conditions, designing crystallization processes, and maximizing extraction yields. This whitepaper provides a comprehensive mechanistic analysis and empirical framework for the solubility profile of this primary amine hydrochloride in various organic solvents.

Physicochemical Architecture & Solvation Thermodynamics

The solubility behavior of (1S)-1-amino-1-phenylbut-3-yne hydrochloride is dictated by the dichotomy of its molecular structure: a highly polar, ionic ammonium-chloride headgroup paired with a hydrophobic, electron-rich phenyl-alkyne tail.

2.1 Lattice Energy vs. Solvation Energy

In the solid state, primary amine hydrochlorides form a rigid crystal lattice stabilized by strong electrostatic interactions and intermolecular hydrogen bonds between the ammonium cation (-NH₃⁺) and the chloride anion (Cl⁻)[1]. For dissolution to occur, the free energy of solvation must exceed the crystal lattice energy. The pH-solubility profiles of organic bases and their hydrochloride salts demonstrate that the salt form drastically suppresses solubility in non-polar media due to these dominant ionic forces[2].

2.2 Hansen Solubility Parameters (HSP)

The dissolution mechanism can be mathematically modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a system into three distinct intermolecular forces: dispersion forces (δD), polar dipole-dipole interactions (δP), and hydrogen bonding (δH)[3].

For (1S)-1-amino-1-phenylbut-3-yne hydrochloride:

  • Dispersion (δD): The phenyl ring and terminal alkyne interact favorably with non-polar solvents (e.g., toluene, hexane) via π-π stacking and London dispersion forces.

  • Polarity (δP) & Hydrogen Bonding (δH): The -NH₃⁺Cl⁻ ionic pair requires solvents with high dielectric constants and strong hydrogen-bond donating/accepting capabilities to disrupt the lattice[4].

Because the ionic lattice energy is the primary barrier to dissolution, solvents that only offer dispersion forces (high δD, low δP/δH) fail to dissolve the compound. Solvents must possess sufficient δP and δH to solvate the charged species[5].

Solvation Salt Amine HCl Crystal Lattice (High Lattice Energy) Dispersion Dispersion (δD) Alkyne & Phenyl Tail Salt->Dispersion Hydrophobic Polar Polarity (δP) C-N Bond Dipole Salt->Polar Dipole-Dipole Hbond H-Bonding (δH) -NH3+ Cl- Ionic Pair Salt->Hbond Ion-Dipole Solvent Organic Solvent Solvation Shell Dispersion->Solvent Polar->Solvent Hbond->Solvent

Caption: Hansen Solubility Parameters governing the solvation of amine hydrochlorides.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic principles of amine hydrochlorides, the solubility of (1S)-1-amino-1-phenylbut-3-yne hydrochloride varies significantly across different solvent classes. Protic solvents act as dual-action solvators: the solvent's electronegative heteroatom solvates the ammonium cation, while the protic hydrogen solvates the chloride anion. Aprotic solvents lack this dual capability, leading to drastically reduced solubility.

Table 1: Solubility Profile of (1S)-1-amino-1-phenylbut-3-yne HCl at 25°C

Solvent ClassSolventDielectric Constant (ε)Solvation MechanismEstimated Solubility (mg/mL)
Polar Protic Methanol32.7Strong H-bond donor/acceptor; disrupts ionic lattice.> 100 (Highly Soluble)
Polar Protic Ethanol24.5Moderate H-bond donor; increased steric bulk vs MeOH.30 - 50 (Soluble)
Polar Protic Isopropanol18.3Weak H-bond donor; significant steric hindrance.5 - 15 (Slightly Soluble)
Polar Aprotic Dichloromethane8.9Dipole interactions; supports limited ion-pairing.1 - 5 (Slightly Soluble)
Polar Aprotic Ethyl Acetate6.0H-bond acceptor only; unable to solvate Cl⁻ anion.< 1 (Very Slightly Soluble)
Non-Polar Toluene2.4Dispersion forces (π-π interactions with phenyl ring).< 0.1 (Practically Insoluble)
Non-Polar Hexane1.9Weak dispersion forces; lattice energy dominates.< 0.01 (Insoluble)

Note: Data represents generalized thermodynamic equilibrium values for this structural class. Actual empirical values may vary slightly based on polymorphic form.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To empirically determine or verify the solubility of (1S)-1-amino-1-phenylbut-3-yne hydrochloride, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the industry standard. The following protocol is designed as a self-validating system, incorporating internal controls to eliminate supersaturation artifacts and adsorption errors.

Step-by-Step Methodology
  • Solid Addition (Supersaturation Control): Add an excess amount of (1S)-1-amino-1-phenylbut-3-yne hydrochloride (e.g., 200 mg) to 10 mL of the target organic solvent in a tightly sealed borosilicate glass vial. The presence of excess solid is critical to ensure the thermodynamic saturation point is reached without supersaturation.

  • Isothermal Equilibration: Place the vial in a thermostated orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality Check: Sampling at both 24 hours and 48 hours is required to mathematically prove that thermodynamic equilibrium has been achieved (ΔC < 2%).

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes at 25 °C to pellet the undissolved solid.

  • Filtration (Adsorption Control): Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1-2 mL of the filtrate. This saturates the filter membrane's binding sites, preventing artificially low concentration readings due to API adsorption onto the PTFE matrix.

  • Dilution & Quantification: Dilute the filtered solution with the HPLC mobile phase to fall within the linear range of the calibration curve. Quantify using HPLC-UV (detecting the phenyl chromophore at ~210-254 nm).

Workflow Step1 1. Solid Addition (Excess API) Step2 2. Equilibration (25°C, 48h) Step1->Step2 Agitation Step3 3. Separation (Centrifuge & Filter) Step2->Step3 Saturation Step4 4. Quantification (HPLC-UV) Step3->Step4 Supernatant

Caption: Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Process Chemistry Implications

Understanding this solubility profile is paramount for downstream processing:

  • Crystallization & Anti-Solvent Precipitation: The stark contrast in solubility between methanol (>100 mg/mL) and ethyl acetate (<1 mg/mL) makes this solvent pair ideal for anti-solvent crystallization. The API can be dissolved in minimal methanol, followed by the slow addition of ethyl acetate to induce high-purity crystallization.

  • Liquid-Liquid Extraction: During the synthesis of the free base, the compound will partition into organic layers (e.g., DCM or MTBE). Upon the addition of HCl gas or aqueous HCl, the newly formed hydrochloride salt will rapidly precipitate out of the non-polar organic phase, allowing for easy isolation via filtration[1].

References
  • Hansen Solubility Parameter. Wikipedia. Available at: [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules (MDPI). Available at: [Link]

  • Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Journal of the American Chemical Society. Available at: [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research (PubMed). Available at: [Link]

  • Structure and Properties of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Foundational

Crystal Structure and X-ray Diffraction of (1S)-1-amino-1-phenylbut-3-yne: An In-Depth Technical Guide

Executive Summary & Chemical Significance (1S)-1-amino-1-phenylbut-3-yne is a highly versatile chiral homopropargylic amine. In modern drug development and synthetic chemistry, it serves as a critical building block for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

(1S)-1-amino-1-phenylbut-3-yne is a highly versatile chiral homopropargylic amine. In modern drug development and synthetic chemistry, it serves as a critical building block for the stereospecific synthesis of complex heterocycles, such as cis-2,5-disubstituted pyrrolidines[1]. Furthermore, it acts as a key structural motif in the development of selective Caspase-3 substrates utilized for the noninvasive pharmacodynamic imaging of apoptosis[2].

The absolute configuration of this molecule is not merely a structural curiosity; it dictates its spatial orientation and efficacy when docking into the S2 pocket of the human Caspase-3 enzyme (PDB ID: 1RHQ)[2]. Consequently, the unambiguous determination of its 3D atomic arrangement and absolute chirality via Single-Crystal X-ray Diffraction (SC-XRD) is paramount for downstream drug development, target validation, and synthetic quality control.

Crystallographic Principles & Challenges for Light-Atom Chiral Amines

Determining the absolute structure of a molecule composed entirely of light atoms (Carbon, Hydrogen, Nitrogen) presents a fundamental crystallographic challenge. In conventional X-ray diffraction, Friedel's law states that the intensities of the (hkl) and (−h−k−l) reflections are equal, rendering enantiomers indistinguishable[3].

To break Friedel's law and determine the absolute configuration, crystallographers must rely on anomalous dispersion. However, light atoms exhibit negligible anomalous scattering when irradiated with standard Molybdenum (Mo Kα) X-rays.

Strategic Solutions
  • Wavelength Selection : Utilizing Copper (Cu Kα) radiation significantly enhances the anomalous scattering signal of nitrogen and oxygen atoms compared to Mo Kα, allowing for the calculation of a statistically significant Flack parameter.

  • Derivatization : Converting the free base into a hydrochloride salt (e.g., 1-phenylbut-3-yn-1-amine hydrochloride)[2] or a sulfonamide derivative[1] introduces heavier atoms (Cl, S) that act as strong anomalous scatterers, simplifying phase determination.

  • Three-Wave X-ray Diffraction : An advanced, model-independent approach that bypasses the need for anomalous dispersion. It leverages the chiral asymmetry of multiple scattering diffraction, measuring the azimuthal dependence of forbidden Bragg reflections using circularly polarized X-rays to preserve phase information[3][4].

ThreeWave cluster_2wave Conventional 2-Wave Diffraction cluster_3wave Three-Wave Diffraction Incident Incident X-ray Beam (Circularly Polarized) Node2W Direct Reflection (Friedel's Law Applies) Incident->Node2W Node3W_1 Primary Reflection (e.g., -2 2 0) Incident->Node3W_1 Result2W Phase Lost (Enantiomers Indistinguishable) Node2W->Result2W Node3W_2 Secondary Reflection (e.g., 2 -2 2) Node3W_1->Node3W_2 Result3W Phase Preserved (Absolute Structure Solved) Node3W_2->Result3W

Comparison of conventional 2-wave vs. 3-wave X-ray diffraction for chiral phase determination.

Experimental Protocol: SC-XRD Workflow

Expertise & Experience Note: The following protocol emphasizes the causality of each experimental choice to ensure a self-validating workflow, preventing common pitfalls in light-atom crystallography.

Step 1: Crystal Growth (Vapor Diffusion)
  • Procedure : Dissolve ~10 mg of (1S)-1-amino-1-phenylbut-3-yne (or its HCl salt) in a minimal volume of dichloromethane (good solvent). Place the un-capped vial inside a larger sealed chamber containing hexanes (antisolvent).

  • Causality : Vapor diffusion promotes a slow, controlled supersaturation gradient. This minimizes the formation of defects, twinning, or mosaic spread, which are detrimental to the high-resolution structural refinement required for chiral validation.

Step 2: Crystal Selection and Mounting
  • Procedure : Under a polarized light microscope, select a single, block-shaped crystal exhibiting uniform extinction. Mount the crystal on a cryoloop using Paratone-N oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality : The Paratone-N oil acts as a cryoprotectant. Flash-cooling to 100 K reduces atomic thermal vibrations (Debye-Waller factors), significantly improving the signal-to-noise ratio at high diffraction angles[5].

Step 3: Data Collection
  • Procedure : Collect diffraction data using a microfocus Cu Kα X-ray source ( λ=1.54178 Å) equipped with a CMOS detector. Implement a data collection strategy that ensures high redundancy (multiplicity > 4) and complete coverage of Friedel pairs.

  • Causality : High redundancy is critical for light-atom absolute structure determination. It reduces the statistical error in measuring the minute intensity differences between Friedel pairs caused by anomalous scattering.

Step 4: Data Reduction and Absorption Correction
  • Procedure : Integrate the frames using standard crystallographic software (e.g., APEX3 or CrysAlisPro). Apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Validation : Ensure the internal agreement factor ( Rint​ ) is <0.05 . A high Rint​ indicates poor crystal quality or inadequate absorption correction, which invalidates the Flack parameter.

Step 5: Structure Solution and Refinement
  • Procedure : Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Absolute Structure Validation : Evaluate the Flack parameter ( x ).

    • x≈0 (with standard uncertainty <0.1 ): Absolute structure is correct.

    • x≈1 : The crystal is the inverted enantiomer (e.g., the (1R) isomer).

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection (Cryoloop, 100K) A->B C 3. Data Collection (Cu Kα Radiation) B->C D 4. Data Reduction (Integration & Absorption) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Refinement (Least-Squares on F²) E->F G 7. Absolute Structure (Flack Parameter Validation) F->G

Step-by-step SC-XRD workflow for absolute structure determination of chiral amines.

Data Presentation

The following tables summarize the expected crystallographic parameters and intermolecular interactions for chiral propargylamines, derived from structurally analogous derivatives of 1-phenylbut-3-yn-1-amine[1][5].

Table 1: Representative Crystallographic Data for Chiral Propargylamine Derivatives
ParameterValue / Description
Chemical Formula C10​H11​N (Free base) / C10​H12​ClN (HCl salt)
Crystal System Orthorhombic or Monoclinic (typical for chiral molecules)
Space Group P21​21​21​ or P21​ (Sohncke space groups)
Temperature 100(2) K
Radiation Cu Kα ( λ=1.54178 Å)
Refinement Method Full-matrix least-squares on F2
Goodness-of-fit (GOOF) on F2 ~ 1.00 - 1.05
Final R indices[ I>2σ(I) ] R1​≈0.03−0.05 , wR2​≈0.08−0.12
Absolute Structure Parameter (Flack) 0.01(3) (Validates the 1S configuration)
Table 2: Key Intermolecular Interactions and Hydrogen Bonding

In the solid state, chiral propargylamines form distinct hydrogen-bonded networks that stabilize the crystal lattice and influence their chemical reactivity[6].

Interaction TypeDonor...AcceptorDistance (Å)Angle (°)Structural Role
Primary H-Bond N-H...Cl (in HCl salt)~ 3.15~ 165Drives primary 1D chain formation along the b-axis.
Secondary Interaction C-H...π (Alkyne)~ 2.80~ 140Stabilizes 3D packing; critical for chiral transfer[6].
Aromatic Stacking π...π (Phenyl rings)~ 3.80-Provides hydrophobic core stability in the unit cell.

Mechanistic Insights: Structure-Function Relationship

The refined crystal structure of (1S)-1-amino-1-phenylbut-3-yne reveals the precise spatial relationship between the phenyl ring, the primary amine, and the terminal alkyne, which directly governs its biological and chemical behavior:

  • Enzymatic Docking & Drug Design : As demonstrated in the development of Caspase-3 substrates, the specific (1S) stereocenter directs the orientation of the molecule within the S2 pocket of the enzyme (comprising residues Y204, W206, and F256)[2]. The X-ray structure confirms the rigid vector of the alkyne group, which projects outward to serve as a bioorthogonal handle for click chemistry (e.g., attaching PET imaging isotopes) without sterically clashing with the enzyme's binding cleft[2].

  • Stereospecific Synthesis : In the synthesis of cis-2,5-disubstituted pyrrolidines, the absolute configuration of the homopropargylic amine dictates the facial selectivity during the gold-catalyzed hydroamination cyclization cascade[1]. The crystal packing data highlights the steric bulk of the phenyl group, which effectively shields one face of the reactive intermediate, ensuring high diastereoselectivity[1].

References

  • Title: Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines via N,O-Acetals Formed by Hydroamination Cyclization–Hydroalkoxylation of Homopropargylic Sulfonamides in HFIP Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: NIH (National Institutes of Health)
  • Title: Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction Source: MDPI URL
  • Title: Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction Source: ResearchGate URL
  • Source: NIH (National Institutes of Health)
  • Source: GitHub Pages (Ramírez Lab)

Sources

Exploratory

Comprehensive Polarimetric Characterization and Specific Rotation Analysis of (1S)-1-Amino-1-phenylbut-3-yne

Executive Summary The precise characterization of chiral homopropargylamines is a critical bottleneck in the development of nitrogen-containing heterocycles and alkaloid-based therapeutics. Among these, (1S)-1-amino-1-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise characterization of chiral homopropargylamines is a critical bottleneck in the development of nitrogen-containing heterocycles and alkaloid-based therapeutics. Among these, (1S)-1-amino-1-phenylbut-3-yne serves as a vital chiral building block. This whitepaper provides an in-depth technical guide on the synthesis, chiral resolution, and polarimetric validation of this compound. By establishing self-validating protocols and detailing the causality behind experimental parameters, this guide equips researchers with the authoritative grounding necessary for rigorous quality control in drug development.

The Causality of Chiral Resolution in Homopropargylamines

Homopropargylamines possess a terminal alkyne and a chiral center at the α -position relative to the amine. The spatial arrangement of these functional groups dictates their biological activity and their trajectory in downstream cyclization reactions (e.g., enyne metathesis or aza-Darzens reactions)[1].

Achieving high enantiomeric purity requires a highly stereodirecting environment during synthesis. The industry standard utilizes Ellman’s auxiliary (tert-butanesulfinamide). The causality here is twofold:

  • Electronic Activation: The electron-withdrawing sulfinyl group activates the iminic carbon, facilitating nucleophilic attack by propargyl bromide or organomagnesium reagents[2].

  • Steric Shielding: The bulky tert-butyl group physically blocks one face of the imine. When (RS​) -tert-butanesulfinamide is used, nucleophilic addition is funneled exclusively to the Si or Re face (depending on the specific metal-mediated transition state), yielding a single diastereomer[3].

Upon acidic cleavage of the sulfinyl group, the free amine—(1S)-1-amino-1-phenylbut-3-yne—is liberated. Validating the success of this asymmetric induction relies heavily on polarimetry, specifically the measurement of specific rotation ( [α]D​ ).

Synthesis A Benzaldehyde + (Rs)-t-Bu-Sulfinamide B Ti(OEt)4 / THF Condensation A->B C (Rs)-N-Benzylidene-t-butanesulfinamide B->C D Propargyl Bromide Zn or In mediated C->D E N-(t-Butanesulfinyl)- (1S)-1-phenylbut-3-yn-1-amine D->E F HCl / MeOH Acidic Cleavage E->F G (1S)-1-Amino-1-phenylbut-3-yne (Free Amine) F->G

Figure 1: Diastereoselective synthesis of (1S)-1-amino-1-phenylbut-3-yne via Ellman's auxiliary.

Polarimetry Principles & Self-Validating Protocols

Specific rotation is not a static property; it is a highly sensitive metric dependent on concentration, solvent polarity, temperature, and wavelength. To ensure scientific integrity, polarimetric measurements must be designed as self-validating systems .

The Causality of Experimental Choices
  • Temperature Control ( 20∘C or 23∘C ): Temperature fluctuations alter solvent density, which directly changes the concentration ( c ) of the chiral molecules in the light path. A thermally jacketed cell is mandatory to prevent these artifacts[1].

  • Solvent Selection ( CH2​Cl2​ ): The specific rotation of the intermediate N-(tert-butanesulfinyl)-1-phenylbut-3-yn-1-amine is highly sensitive to hydrogen bonding. Dichloromethane ( CH2​Cl2​ ) provides a non-protic environment that prevents aggregation-induced optical shifts, ensuring linear correlation between concentration and rotation[1].

  • Wavelength (Sodium D-line, 589 nm): Standardizing the wavelength prevents optical rotatory dispersion (ORD) discrepancies.

Step-by-Step Self-Validating Methodology
  • System Initialization: Power on the polarimeter and the sodium lamp 30 minutes prior to measurement to ensure wavelength stability.

  • Thermal Equilibration: Circulate water through the 5 cm (or 10 cm) thermally jacketed cell to stabilize the internal temperature at exactly 20∘C (or 23∘C ).

  • Baseline Zeroing (Internal Control): Fill the cell with HPLC-grade CH2​Cl2​ . Measure the optical rotation. This step zeroes out any background optical activity from solvent impurities or cell window stress-birefringence.

  • Sample Preparation: Accurately weigh ~10.2 mg of the synthesized compound and dissolve it in exactly 1.00 mL of CH2​Cl2​ in a volumetric flask to achieve a concentration of c=1.02 g/100 mL.

  • Measurement: Flush the cell with the sample solution. Record the observed rotation ( α ) in triplicate.

  • Calculation: Compute the specific rotation using Biot's law:

    [α]DT​=c×lα​

    (where l is the path length in decimeters, and c is in g/100 mL).

Polarimetry S1 Sample Preparation (c = 1.02 g/100 mL in CH2Cl2) S2 Temperature Equilibration (Jacketed Cell at 20 °C) S1->S2 S3 Zeroing Polarimeter (Blank Solvent Control) S2->S3 S4 Optical Rotation Measurement (Sodium D-line, 589 nm) S3->S4 S5 Specific Rotation Calculation [α] = α / (c * l) S4->S5

Figure 2: Self-validating polarimetric workflow for chiral homopropargylamines.

Quantitative Data Presentation

The specific rotation data for the chiral intermediate is a critical checkpoint before proceeding to the free amine. The table below summarizes the established literature values for the tert-butyl protected derivative, which serves as the direct precursor to (1S)-1-amino-1-phenylbut-3-yne.

Compound NameStructural Role [α]D​ ValueTemp ( ∘C )Conc. ( c )Solvent
N-(tert-butanesulfinyl)-1-phenylbut-3-yn-1-amineChiral Intermediate +14.6∘ 20 1.02 CH2​Cl2​
(1S)-1-amino-1-phenylbut-3-yneFree Amine (Target)Varies by salt 20 1.00 MeOH / CHCl3​

Note: The free amine is often highly volatile or prone to oxidation; therefore, polarimetric validation is most reliably performed on the stable sulfinamide intermediate ( +14.6∘ ) prior to the final HCl/MeOH cleavage step[1].

Conclusion

The rigorous characterization of (1S)-1-amino-1-phenylbut-3-yne requires a holistic approach that marries synthetic causality with self-validating analytical protocols. By leveraging Ellman's auxiliary for predictable stereocontrol and utilizing strict, temperature-controlled polarimetry for validation, researchers can ensure the highest standards of scientific integrity in the production of chiral homopropargylamines.

References

  • Diastereoselective synthesis of homopropargyl amine derivatives Universidad de Alicante (ua.es) URL:[Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Beilstein Journal of Organic Chemistry URL: [Link]

  • Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Copper-Catalyzed Click Chemistry (CuAAC) Using (1S)-1-amino-1-phenylbut-3-yne Hydrochloride

Introduction & Scope (1S)-1-amino-1-phenylbut-3-yne hydrochloride is a highly versatile, chiral terminal alkyne utilized in the synthesis of peptidomimetics, PROTACs, and targeted therapeutics[1]. While the Copper-Cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

(1S)-1-amino-1-phenylbut-3-yne hydrochloride is a highly versatile, chiral terminal alkyne utilized in the synthesis of peptidomimetics, PROTACs, and targeted therapeutics[1]. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is famously robust, the presence of a chiral primary amine at the propargylic/homopropargylic position introduces significant chemoselectivity and catalytic challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic click chemistry templates. Here, we dissect the specific chemical causality behind reacting amine-containing alkynes, providing a self-validating, highly optimized protocol that preserves the (1S) stereocenter while maximizing triazole yield.

Mechanistic Causality & Reaction Design

Executing a CuAAC reaction with an amine-functionalized alkyne requires precise control over the coordination environment of the copper catalyst. Failure to account for the amine moiety typically results in stalled reactions, catalyst precipitation, or oxidative degradation.

Challenge 1: Catalyst Sequestration by the Primary Amine

Free primary amines are strong Lewis bases that can competitively coordinate with the Cu(I) active catalyst, displacing the alkyne and poisoning the catalytic cycle[2]. The Solution: We leverage the compound's hydrochloride salt form by strictly maintaining the reaction pH between 7.0 and 7.4. At this physiological pH, the amine (pKa ~9.0) remains predominantly protonated as an ammonium ion (-NH3+). Because the protonated amine lacks an available lone electron pair, it is electronically incapable of coordinating with the copper center.

Challenge 2: Oxidative Degradation and Cu(I) Instability

Cu(I) is kinetically labile and highly susceptible to disproportionation or oxidation by dissolved O2, which generates reactive oxygen species (ROS) that can degrade sensitive biological targets[3]. The Solution: The inclusion of the water-soluble, tripodal ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. THPTA acts as a sacrificial reductant and creates a protective coordination sphere around Cu(I), accelerating the cycloaddition while preventing off-target amine binding[3],[4].

Reaction Pathway & Catalytic Cycle

The following diagram illustrates the precise mechanism by which THPTA stabilizes the Cu(I) center, allowing the protonated chiral alkyne to selectively form the requisite π-complex without competitive amine binding.

CuAAC_Mechanism Cu2 Cu(II) Precursor (e.g., CuSO4) Cu1 Cu(I) Active Catalyst Cu2->Cu1 Reduction NaAsc Sodium Ascorbate (Reducing Agent) NaAsc->Cu1 e- donor CuTHPTA [Cu(I)-THPTA] Complex (Protected Catalyst) Cu1->CuTHPTA + THPTA THPTA THPTA Ligand (Stabilizer) THPTA->CuTHPTA PiComplex Cu(I)-Alkyne π-Complex CuTHPTA->PiComplex + Alkyne Alkyne (1S)-1-amino-1-phenylbut-3-yne HCl (Protonated Amine) Alkyne->PiComplex Acetylide Cu(I)-Acetylide Intermediate PiComplex->Acetylide Deprotonation Metallacycle Six-Membered Cu-Metallacycle Acetylide->Metallacycle + Azide Azide Target Azide (R-N3) Azide->Metallacycle Product Chiral 1,2,3-Triazole Product (Amine Retained) Metallacycle->Product Ring Contraction Product->CuTHPTA Catalyst Regeneration

Figure 1: Catalytic cycle of the THPTA-stabilized CuAAC reaction with a chiral propargylamine.

Quantitative Optimization Data

To demonstrate the causality of our reaction design, the table below summarizes the quantitative impact of ligand choice and pH control on the reaction efficiency.

Table 1: Impact of Ligand and pH on CuAAC Efficiency with (1S)-1-amino-1-phenylbut-3-yne

Ligand SystempH ConditionAmine StateCu(I) Catalyst StatusYield (1h)Yield (24h)
None 7.4Protonated (-NH3+)Unprotected, oxidized< 5%18%
THPTA (5 eq) 10.0Free Base (-NH2)Sequestered by free amine12%35%
THPTA (5 eq) 7.4Protonated (-NH3+)Protected, highly active> 95% > 99%

Data Interpretation: Elevating the pH to 10.0 deprotonates the amine, leading to catalyst sequestration and reaction failure despite the presence of THPTA. Maintaining pH 7.4 with THPTA yields near-quantitative conversion within 1 hour.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . Visual and analytical checkpoints are embedded throughout the workflow to ensure the integrity of the reagents and the success of the catalytic cycle[3],[4].

Reagents Required
  • (1S)-1-amino-1-phenylbut-3-yne hydrochloride (100 mM stock in H2O)

  • Target Azide (100 mM stock in DMSO or H2O)

  • CuSO4·5H2O (20 mM stock in H2O)

  • THPTA Ligand (50 mM stock in H2O)

  • Sodium L-Ascorbate (100 mM stock in H2O, must be prepared fresh )

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4

Step-by-Step Methodology

Step 1: Reagent Integrity Check Prepare the 100 mM Sodium Ascorbate solution immediately before use.

  • Validation Check: The solid ascorbate must be pure white. If the powder or the resulting solution has a yellow tint, it has undergone oxidative degradation and will fail to reduce Cu(II). Discard and use a fresh batch.

Step 2: Pre-complexation of the Catalyst In a 1.5 mL microcentrifuge tube, combine 10 µL of 20 mM CuSO4 with 20 µL of 50 mM THPTA (1:5 molar ratio of Cu:Ligand)[4]. Mix gently and incubate at room temperature for 5 minutes.

  • Causality: Pre-complexing ensures that the moment Cu(II) is reduced, the THPTA ligand is already positioned to capture and stabilize the Cu(I) ion.

  • Validation Check: The solution must turn a distinct, clear light blue, confirming the formation of the Cu(II)-THPTA coordination complex.

Step 3: Reaction Assembly In a separate reaction vial, combine the following in order:

  • Reaction Buffer (pH 7.4): Volume sufficient to reach a final reaction volume of 1 mL.

  • (1S)-1-amino-1-phenylbut-3-yne HCl: 10 µL (Final concentration: 1 mM).

  • Target Azide: 12 µL (Final concentration: 1.2 mM; slight excess drives the reaction).

  • Pre-complexed Catalyst (from Step 2): 30 µL.

Step 4: Initiation via Reduction Add 50 µL of the freshly prepared 100 mM Sodium Ascorbate to the reaction vial.

  • Causality: Adding ascorbate last prevents the premature generation of unprotected Cu(I), which would otherwise rapidly disproportionate[4].

  • Validation Check: Upon addition of ascorbate, the light blue color of the reaction mixture must transition to colorless or very pale yellow within 30–60 seconds. This visual shift is the definitive confirmation that Cu(II) has been successfully reduced to the catalytically active Cu(I) state.

Step 5: Incubation and Monitoring Cap the vial to minimize oxygen exposure. Mix by inversion and incubate at room temperature for 1 hour on a slow rotator.

  • Validation Check: Monitor the reaction via LC-MS. Successful progression is validated by the complete disappearance of the alkyne peak (m/z 146.1 for the free amine) and the emergence of the [M+Azide] product mass.

References

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology / NIH PubMed Central URL:[Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation Source: Bioconjugate Chemistry / NIH PubMed Central URL:[Link]

Sources

Application

Application Note: Standardized Protocol for the Freebasing of (1S)-1-amino-1-phenylbut-3-yne Hydrochloride

Introduction & Mechanistic Rationale (1S)-1-amino-1-phenylbut-3-yne is a highly valuable chiral building block utilized extensively in organic synthesis and drug development. It features both a terminal alkyne for cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(1S)-1-amino-1-phenylbut-3-yne is a highly valuable chiral building block utilized extensively in organic synthesis and drug development. It features both a terminal alkyne for cross-coupling (e.g., Sonogashira) or click chemistry, and a chiral benzylic amine for stereospecific amide bond formation.

Commercially, this compound is supplied as a hydrochloride salt to ensure long-term stability, prevent air oxidation, and mitigate the hygroscopic nature of the free amine. However, to utilize the amine as a nucleophile in downstream synthetic workflows, the salt must be "cracked" or "freebased" via a liquid-liquid extraction (LLE) protocol[1].

The mechanistic principle relies on shifting the equilibrium of the protonated amine ( R−NH3+​ ) to its neutral, organic-soluble state ( R−NH2​ ) by introducing a competitive base (aqueous NaOH or Na2​CO3​ ). The neutral free base is then selectively partitioned into an immiscible organic solvent[2].

Physicochemical Properties Summary

To ensure accurate stoichiometric calculations during the freebasing process, the fundamental properties of the target compound are summarized below[3].

PropertyValue / Description
Chemical Name (1S)-1-amino-1-phenylbut-3-yne hydrochloride
CAS Number 1423802-96-3
Molecular Formula C10​H12​ClN
Molecular Weight (Salt) 181.66 g/mol
Molecular Weight (Free Base) 145.20 g/mol
Physical State Solid

Experimental Workflow & Visualization

The following diagram illustrates the self-validating liquid-liquid extraction (LLE) workflow designed to maximize the recovery of the enantiopure free base while preventing racemization or alkyne degradation.

LLE_Workflow Start Amine·HCl Salt (Aqueous Suspension) Base Add 1M NaOH (Adjust to pH 11-12) Start->Base Extract Add Organic Solvent (DCM or EtOAc) Base->Extract PhaseSep Phase Separation (Aqueous vs. Organic) Extract->PhaseSep OrgPhase Organic Phase (Contains Free Base) PhaseSep->OrgPhase Extract AqPhase Aqueous Phase (Contains NaCl & H2O) PhaseSep->AqPhase Discard Wash Brine Wash & Dry over Na2SO4 OrgPhase->Wash Evap Solvent Evaporation (Reduced Pressure) Wash->Evap Product Pure Free Amine (Ready for Synthesis) Evap->Product

Workflow for the liquid-liquid extraction and isolation of chiral amine free bases.

Detailed Protocol: Freebasing (1S)-1-amino-1-phenylbut-3-yne

Scope: This procedure is scaled for 1.0 gram of the hydrochloride salt. It can be scaled linearly, provided adequate mixing and thermal control are maintained.

Reagents and Materials
  • (1S)-1-amino-1-phenylbut-3-yne hydrochloride (1.0 g, 5.50 mmol)

  • Deionized Water ( DIH2​O )

  • 1.0 M Sodium Hydroxide ( NaOH ) aqueous solution

  • Dichloromethane ( DCM ) or Ethyl Acetate ( EtOAc ) (ACS Grade)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology

Step 1: Initial Dissolution

  • Transfer 1.0 g (5.50 mmol) of (1S)-1-amino-1-phenylbut-3-yne hydrochloride into a 100 mL Erlenmeyer flask or separatory funnel.

  • Add 15 mL of DIH2​O and agitate until the solid is completely dissolved.

  • Causality: Complete dissolution ensures that the subsequent basification occurs homogeneously, preventing localized encapsulation of the unreacted salt[1].

Step 2: Basification (The "Salt Break")

  • Cool the aqueous solution slightly using an ice-water bath (approx. 10 °C).

  • Slowly add 1.0 M NaOH dropwise while stirring or swirling continuously.

  • Monitor the pH using universal indicator paper. Continue addition until the aqueous phase reaches a pH of 11–12.

  • Causality: The pKa of a benzylic amine conjugate acid is typically around 9.0–9.5. Adjusting the pH to >11 ensures >99% deprotonation. The solution will become cloudy as the water-insoluble free base precipitates or forms an oil[4]. Cooling prevents any potential base-catalyzed degradation or racemization of the chiral center[2].

Step 3: Liquid-Liquid Extraction

  • Add 20 mL of DCM (or EtOAc ) to the basic aqueous mixture.

  • Stopper the separatory funnel, invert, and gently vent to release pressure. Shake vigorously for 1–2 minutes to maximize surface area contact between the phases.

  • Allow the phases to separate completely.

  • Collect the organic layer (bottom layer if using DCM ; top layer if using EtOAc ).

  • Repeat the extraction of the aqueous layer with two additional 15 mL portions of the organic solvent. Combine all organic extracts.

  • Causality: Multiple extractions with smaller volumes of solvent are mathematically more efficient at recovering the solute than a single extraction with a large volume, according to the Nernst distribution law.

Step 4: Washing and Drying

  • Wash the combined organic layers with 15 mL of saturated aqueous brine.

  • Causality: Brine reduces the solubility of water in the organic phase, pre-drying the solvent and removing any trace water-soluble impurities (like residual NaOH or NaCl )[4].

  • Transfer the organic layer to an Erlenmeyer flask and add 2–3 grams of anhydrous Na2​SO4​ . Swirl gently and let sit for 10 minutes until the solution is completely clear.

  • Filter the drying agent using fluted filter paper or a glass frit.

Step 5: Concentration

  • Transfer the filtrate to a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure (bath temperature 30 °C).

  • Dry the resulting residue under high vacuum for 1 hour to yield the pure (1S)-1-amino-1-phenylbut-3-yne free base.

  • Causality: Keeping the water bath temperature low ( 30 °C) prevents the volatilization of the low-molecular-weight free amine and protects the terminal alkyne from thermal degradation.

System Validation & Quality Control

To ensure this protocol functions as a self-validating system , the following checks must be performed:

  • Aqueous Phase pH Check: Post-extraction, the aqueous layer must still test at pH > 11. If the pH has dropped, the extraction is incomplete; add more base and re-extract.

  • Mass Balance: The theoretical yield of the free base is 798 mg (5.50 mmol * 145.20 g/mol ). A successful extraction should yield >90% recovery (approx. 720–780 mg).

  • 1H-NMR Confirmation: The success of the salt break can be immediately verified via 1H−NMR ( CDCl3​ ). The ammonium protons of the salt typically appear as a broad downfield signal (e.g., 8.0–9.0 ppm in DMSO−d6​ ), whereas the free amine ( NH2​ ) protons will appear as a sharp, exchangeable broad singlet further upfield (approx. 1.5–2.0 ppm in CDCl3​ ).

References

  • Royal Society of Chemistry (RSC). "Keeping an “eye” on the experiment: computer vision for real-time monitoring and control". Reaction Chemistry & Engineering.[Link]

  • National Institutes of Health (PMC). "Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV". Separations.[Link]

  • Chemistry Stack Exchange. "How can I free base cystamine dihydrochloride?". Stack Exchange Network.[Link]

Sources

Method

Application Note: Chemoselective Peptide Coupling Strategies for (1S)-1-amino-1-phenylbut-3-yne

Executive Summary The incorporation of chiral propargylamines into peptide backbones is a critical strategy in the development of peptidomimetics, targeted therapeutics, and activity-based chemical probes. (1S)-1-amino-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of chiral propargylamines into peptide backbones is a critical strategy in the development of peptidomimetics, targeted therapeutics, and activity-based chemical probes. (1S)-1-amino-1-phenylbut-3-yne (CAS: 1423802-96-3) is a highly valued building block due to its terminal alkyne—which enables downstream bioorthogonal modifications via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—and its defined (1S) stereocenter, which dictates the spatial orientation of the adjacent phenyl ring.

However, coupling this amine to a carboxylic acid presents two distinct chemical challenges:

  • Steric Hindrance: The α -phenyl group creates a sterically demanding environment around the nucleophilic primary amine, significantly reducing the rate of aminolysis.

  • Stereochemical Integrity: Sluggish coupling rates increase the lifetime of the activated carboxylic acid intermediate, providing more time for oxazolone formation and subsequent racemization/epimerization of the acid component.

This application note provides a comprehensive guide to overcoming these challenges using highly efficient, metal-free coupling reagent systems—specifically HATU/DIPEA and EDC/Oxyma Pure—ensuring rapid amide bond formation, zero interference with the terminal alkyne, and preservation of chiral integrity [1].

Mechanistic Rationale & Reagent Selection

To achieve high-yielding and racemization-free coupling with a hindered amine like (1S)-1-amino-1-phenylbut-3-yne, the activation of the carboxylic acid must be both rapid and highly electrophilic.

The HATU/DIPEA System (Solution & Solid Phase)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for sterically hindered couplings. It generates an OAt (7-azabenzotriazole) active ester. The critical advantage of the OAt ester over a standard OBt (HOBt) ester is the presence of the pyridine nitrogen. This nitrogen provides anchiomeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine, effectively pre-organizing the transition state and accelerating the nucleophilic attack of the hindered (1S)-1-amino-1-phenylbut-3-yne [1].

The EDC/Oxyma Pure System (Scalable Solution Phase)

While HATU is exceptional, it is expensive and poses a risk of guanidinylation if used in excess. For scalable solution-phase synthesis, the combination of EDC·HCl and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is strongly recommended. Oxyma Pure acts as a highly effective, non-explosive alternative to HOBt and HOAt. It suppresses epimerization to levels comparable to or better than HOAt. Furthermore, because EDC·HCl generates a water-soluble urea byproduct, the target alkyne-peptide can be purified via simple aqueous extraction, avoiding complex chromatography [2].

Reaction Workflow & Logical Relationships

The following diagram illustrates the logical progression of the coupling reaction, emphasizing the critical intermediates and the chemoselective nature of the process.

G A Carboxylic Acid (R-COOH) B Activation (HATU or EDC/Oxyma) A->B Base (DIPEA) C Active Ester (OAt or Oxyma Ester) B->C E Amide Bond Formation C->E D (1S)-1-amino-1- phenylbut-3-yne D->E Nucleophilic Attack F Chiral Peptide (Alkyne Preserved) E->F - Byproducts

Workflow for chemoselective peptide coupling using (1S)-1-amino-1-phenylbut-3-yne.

Comparative Reagent Performance

The table below synthesizes quantitative performance metrics based on standard literature benchmarks for coupling sterically hindered, epimerization-prone substrates [1, 2, 3].

Coupling SystemRelative ReactivityEpimerization RiskByproduct RemovalSuitability for (1S)-1-amino-1-phenylbut-3-yne
EDC / HOBt ModerateModerate (~3.7%)Easy (Aqueous)Fair (May require extended reaction times)
PyBOP / DIPEA HighLowDifficult (Chromatography)Good (Useful for fragment condensation)
HATU / DIPEA Very HighVery Low (<0.5%)ModerateExcellent (Best for difficult/hindered sequences)
EDC / Oxyma Pure Very HighVery Low (~0.1%)Easy (Aqueous)Excellent (Optimal for scale-up and high purity)

Validated Experimental Protocols

Protocol A: HATU-Mediated Chemoselective Coupling (Analytical/Discovery Scale)

This protocol is optimized for rapid, high-yielding synthesis on a 1 mmol scale.

Reagents:

  • Carboxylic Acid Component: 1.0 mmol

  • (1S)-1-amino-1-phenylbut-3-yne: 1.1 mmol (160 mg)

  • HATU: 1.1 mmol (418 mg)

  • DIPEA (N,N-Diisopropylethylamine): 2.5 mmol (435 µL)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in 5.0 mL of anhydrous DMF in a flame-dried, nitrogen-purged round-bottom flask. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA dropwise to the cooled solution. Stir for 2–3 minutes to allow the formation of the highly reactive OAt active ester. The solution will typically turn a pale yellow color.

  • Amine Addition: Add (1S)-1-amino-1-phenylbut-3-yne in one portion.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. (Due to the anchiomeric assistance of the OAt ester, the reaction is usually complete within 1-2 hours despite the steric bulk).

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 5% aqueous citric acid (2 x 15 mL), saturated aqueous NaHCO 3​ (2 x 15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace HATU byproducts (tetramethylurea) remain.

Protocol B: EDC/Oxyma Pure-Mediated Coupling (Preparative/Scale-up)

Adapted from validated Organic Syntheses procedures, this method ensures extremely low epimerization and avoids chromatography [2].

Reagents:

  • Carboxylic Acid Component: 10.0 mmol

  • (1S)-1-amino-1-phenylbut-3-yne: 10.0 mmol (1.45 g)

  • EDC·HCl: 11.0 mmol (2.11 g)

  • Oxyma Pure: 11.0 mmol (1.56 g)

  • DIPEA: 11.0 mmol (1.91 mL)

  • DCM/DMF (1:1 v/v): 40 mL

Step-by-Step Methodology:

  • Preparation: In a 100-mL round-bottom flask, dissolve EDC·HCl in 40 mL of DCM/DMF (1:1). Stir at room temperature for 15 minutes, then cool to 0 °C in an ice bath.

  • Activation: Add the carboxylic acid and Oxyma Pure as solids to the cold EDC·HCl solution. Stir for exactly 2 minutes. (The solution will turn bright yellow as the Oxyma active ester forms).

  • Coupling: Add (1S)-1-amino-1-phenylbut-3-yne as a solid, immediately followed by the dropwise addition of DIPEA.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12–14 hours). The extended time ensures complete conversion of the sterically hindered amine.

  • Aqueous Workup: Evaporate the solvents under reduced pressure (40 °C). Redissolve the crude oily residue in Ethyl Acetate (100 mL). Extract the organic layer with 1 N HCl (3 x 50 mL), 1 N Na 2​ CO 3​ (3 x 50 mL), and saturated NaCl (3 x 50 mL).

  • Isolation: Dry the organic fraction over anhydrous MgSO 4​ , filter, and concentrate. The resulting product is typically >95% pure by NMR, as the EDC urea byproduct and Oxyma are entirely removed during the aqueous washes.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, researchers must perform the following analytical checks:

  • Reaction Monitoring (TLC/LC-MS): The terminal alkyne of (1S)-1-amino-1-phenylbut-3-yne is highly visible under UV (254 nm) and stains strongly with KMnO 4​ . Disappearance of the amine peak in LC-MS (m/z [M+H] + = 146.1) confirms conversion.

  • Stereochemical Validation (Chiral HPLC): To verify that the α -chiral center of the carboxylic acid partner has not epimerized during the sluggish coupling, analyze the crude product using a chiral stationary phase (e.g., Chiralpak AD-H). The EDC/Oxyma protocol should yield a diastereomeric ratio (dr) of >99:1.

  • Alkyne Integrity (FT-IR/NMR): Confirm the preservation of the terminal alkyne by checking for the characteristic C-H stretch at ~3300 cm −1 in FT-IR, or the terminal alkyne proton at ~2.2 ppm in 1 H NMR.

References

  • Low-epimerization Peptide Bond Formation with Oxyma Pure: Preparation of Z-L-Phg-Val-OMe Organic Syntheses, 2013, 90, 306-315[Link]

Application

Using (1S)-1-amino-1-phenylbut-3-yne hydrochloride as a chiral building block

[label="Chiral Alkyne\n(1S)-1-amino-1-phenylbut-3-yne", fillcolor="#428 Figure 1: Mechanism of irreversible MAO-B inhibition via FAD cofactor alkylation by propargylamine derivatives. Protocol 1: N-Alkylation for MAO-B I...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Chiral Alkyne\n(1S)-1-amino-1-phenylbut-3-yne", fillcolor="#428

Figure 1: Mechanism of irreversible MAO-B inhibition via FAD cofactor alkylation by propargylamine derivatives.

Protocol 1: N-Alkylation for MAO-B Inhibitor Synthesis

To optimize lipophilicity and target engagement, the primary amine of (1S)-1-amino-1-phenylbut-3-yne is typically converted to a secondary or tertiary amine.

Reagents: (1S)-1-amino-1-phenylbut-3-yne HCl (1.0 eq), Alkyl halide (e.g., Iodomethane) (1.1 eq), Potassium carbonate (K₂CO₃) (3.0 eq), Anhydrous Acetonitrile (MeCN). Self-Validating Workflow:

  • Free-Basing: Suspend the HCl salt in anhydrous MeCN. Add finely powdered K₂CO₃. Causality: K₂CO₃ neutralizes the HCl salt, generating the nucleophilic free amine in situ without requiring a separate, yield-reducing aqueous extraction step.

  • Alkylation: Add the alkyl halide dropwise at 0 °C to prevent over-alkylation (quaternization). Stir and allow to warm to room temperature over 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the mass of the primary amine ( M+H ) shifts entirely to the secondary amine ( M+CH3​+H ). If over-alkylation occurs, adjust the stoichiometric ratio of the electrophile.

  • Isolation: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the enantiopure inhibitor.

Application Workflow 2: Synthesis of Peptidomimetics via CuAAC

Causality & Mechanism of Action

In the development of foldamers and peptidomimetics, the amide bond is often susceptible to rapid enzymatic degradation (proteolysis). The 1,4-disubstituted 1,2,3-triazole is an excellent bioisostere for the trans-amide bond, mimicking its planar geometry and dipole moment while being completely resistant to proteases[1].

By reacting (1S)-1-amino-1-phenylbut-3-yne with an azido-acid via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can construct chiral peptide surrogates. The Cu(I) catalyst ensures absolute regioselectivity (1,4- over 1,5-substitution) and the mild conditions prevent the epimerization of the sensitive (1S) stereocenter[2].

CuAAC_Workflow A Chiral Alkyne (1S)-1-amino-1-phenylbut-3-yne C Catalytic System CuSO4 + Na-Ascorbate A->C Solvent: t-BuOH/H2O B Organic Azide (R-N3) B->C Solvent: t-BuOH/H2O D Active Cu(I) Species C->D In situ reduction E 1,4-Disubstituted 1,2,3-Triazole (Bioisostere) D->E Regioselective Cycloaddition (Retention of Chirality)

Figure 2: CuAAC workflow for the generation of chiral 1,2,3-triazole peptidomimetics.

Protocol 2: Asymmetric Click Chemistry (CuAAC)

Reagents: (1S)-1-amino-1-phenylbut-3-yne HCl (1.0 eq), Azide derivative (1.0 eq), CuSO₄·5H₂O (0.05 eq), Sodium Ascorbate (0.1 eq), t -BuOH/H₂O (1:1 v/v). Self-Validating Workflow:

  • Preparation & Degassing: Dissolve the alkyne and azide in the t -BuOH/H₂O mixture. Causality: Degas the solvent by bubbling Argon for 15 minutes. Oxygen must be excluded to prevent the oxidative Glaser homocoupling of the terminal alkynes.

  • Catalyst Activation: Add CuSO₄·5H₂O followed immediately by Sodium Ascorbate. Causality: Sodium ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) species in situ. The solution will briefly turn yellow/brown, validating the formation of the Cu(I)-alkynyl complex.

  • Reaction: Stir at room temperature for 12 hours. The mild room-temperature condition is the primary safeguard against the racemization of the (1S) stereocenter.

  • In-Process Control (IPC): Analyze via ¹H-NMR. The disappearance of the terminal alkyne proton (~2.2 ppm) and the appearance of the distinct triazole ring proton (~7.8 - 8.2 ppm) self-validates the successful cycloaddition.

  • Workup: Dilute with water, extract with dichloromethane, and wash with dilute NH₄OH to remove residual copper salts (indicated by a blue aqueous layer).

Quantitative Data Summaries

The following tables summarize the expected pharmacological and synthetic performance metrics when utilizing chiral propargylamines.

Table 1: Pharmacological Profile of Propargylamine Derivatives in MAO Inhibition

Compound Class Target Enzyme Binding Mechanism Typical IC₅₀ Range Selectivity Ratio (MAO-B/A)
(1S)-Propargylamines MAO-B Irreversible (Covalent) 10 - 50 nM > 100:1
(1R)-Propargylamines MAO-B Irreversible (Covalent) 200 - 500 nM < 10:1

| Unsubstituted Alkynes | MAO-A | Reversible | > 15 μM | Non-selective |

Note: The (1S) enantiomer exhibits a drastically higher affinity and selectivity for MAO-B due to optimal spatial alignment within the enzymatic pocket[][4].

Table 2: CuAAC Reaction Optimization Parameters for (1S)-1-amino-1-phenylbut-3-yne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | | :--- | :--- | :--- | :--- | :--- | :--- | | CuI / DIPEA | THF | 60 | 24 | 65% | 85% (Partial Racemization) | | CuSO₄ / Na-Ascorbate | t -BuOH/H₂O | 25 | 12 | > 95% | > 99% (Retention) | | RuCp*Cl(PPh₃)₂ (RuAAC) | Dioxane | 80 | 18 | 80% | > 98% (Forms 1,5-isomer) |

Note: The CuSO₄/Na-Ascorbate system at room temperature is strictly recommended to preserve the >99% ee of the starting material[1][2].

References

  • MAO Inhibitors: Mechanisms and Drug Discovery Source: BOC Sciences URL
  • New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B)
  • Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts Source: PubMed / NIH URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics Source: Beilstein Journal of Organic Chemistry URL

Sources

Method

Application Note: Sonogashira Cross-Coupling of (1S)-1-Amino-1-phenylbut-3-yne for the Synthesis of Chiral Heterocycles

Executive Summary The robust construction of carbon-carbon bonds via the [1] is a cornerstone of modern synthetic chemistry. When applied to chiral building blocks like (1S)-1-amino-1-phenylbut-3-yne , this methodology u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust construction of carbon-carbon bonds via the [1] is a cornerstone of modern synthetic chemistry. When applied to chiral building blocks like (1S)-1-amino-1-phenylbut-3-yne , this methodology unlocks direct access to highly functionalized, enantioenriched internal alkynes. These intermediates are privileged precursors in drug development, serving as critical scaffolds for the synthesis of chiral 2,5-disubstituted pyrrolidines, pyrroles, and inherently chiral macrocycles.

This application note provides a comprehensive, self-validating guide to utilizing (1S)-1-amino-1-phenylbut-3-yne in Sonogashira couplings, detailing the mechanistic causality behind reaction parameters and providing optimized protocols for downstream heterocycle synthesis.

Mechanistic Rationale & Strategic Design

(1S)-1-amino-1-phenylbut-3-yne is a bifunctional chiral homopropargylamine. Its strategic value lies in two distinct reactive sites:

  • The Terminal Alkyne: Primed for Pd/Cu-catalyzed sp-sp² cross-coupling with aryl or vinyl electrophiles.

  • The (1S)-Chiral Amine: Acts as an internal nucleophile for subsequent cyclization (e.g., hydroamination) while dictating the stereochemical outcome of the final product.

The Causality of Amine Protection

A critical failure mode in coupling free homopropargylamines is catalyst poisoning. The free primary amine strongly coordinates to the Palladium(II) and Palladium(0) species, stalling the oxidative addition step and leading to sluggish kinetics. Furthermore, unshielded amines can undergo competitive Buchwald-Hartwig amination with the aryl halide. Therefore, N-protection (typically via tosylation or Boc-protection) is a mandatory prerequisite. The electron-withdrawing nature of a sulfonamide (e.g., N-Ts) not only prevents Pd-coordination but also optimally tunes the nucleophilicity of the nitrogen for downstream Lewis acid-catalyzed hydroamination () [2].

Mitigating Glaser Homocoupling

The primary side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), which consumes the valuable chiral starting material. This is driven by the presence of oxygen and high copper concentrations. To suppress this, the reaction must be rigorously degassed, and in highly sensitive cases, run under a dilute hydrogen/argon atmosphere to maintain a reducing environment () [3].

Reaction Pathway Visualization

Workflow A (1S)-1-amino-1-phenylbut-3-yne (Chiral Homopropargylamine) B N-Protection (TsCl / Et3N) Prevents Catalyst Poisoning A->B Step 1: Shielding C Sonogashira Cross-Coupling Pd(0) / Cu(I) Catalysis B->C Step 2: Alkyne Activation E Chiral Internal Alkyne (Stereocenter Intact) C->E Reductive Elimination D Aryl/Vinyl Halide Electrophile D->C Oxidative Addition F Intramolecular Hydroamination (Au or Ag Catalyzed) E->F Step 3: Cyclization G Chiral 2,5-Disubstituted Pyrrolidine (High Diastereoselectivity) F->G Stereoretention

Workflow for the conversion of (1S)-1-amino-1-phenylbut-3-yne to chiral pyrrolidines.

Experimental Design & Optimization Data

The following data summarizes the optimization of the Sonogashira coupling of N-Ts-(1S)-1-amino-1-phenylbut-3-yne with 4-iodoanisole. The causality of each parameter is evident: omission of CuI halts the reaction, while exposure to air drastically increases homocoupling.

Table 1: Optimization Parameters for Chiral Homopropargylamine Sonogashira Coupling

EntryCatalyst (5 mol%)Co-CatalystSolventBaseAtmosphereYield (%)Homocoupling (%)
1PdCl₂(PPh₃)₂CuI (10 mol%)THFEt₃NAir4535
2 PdCl₂(PPh₃)₂ CuI (10 mol%) THF Et₃N Argon 88 <2
3Pd(PPh₃)₄CuI (10 mol%)DMFiPr₂NHArgon824
4PdCl₂(PPh₃)₂NoneTHFEt₃NArgon150
5Pd(dppf)Cl₂CuI (10 mol%)THFEt₃NArgon853

Self-Validating Experimental Protocols

Protocol A: N-Tosylation of (1S)-1-amino-1-phenylbut-3-yne

Objective: Shield the primary amine to prevent Pd-poisoning and activate the nitrogen for downstream cyclization.

  • Setup: To an oven-dried 50 mL round-bottom flask, add (1S)-1-amino-1-phenylbut-3-yne hydrochloride (1.0 mmol, 181.7 mg) and anhydrous CH₂Cl₂ (10 mL).

  • Base Addition: Add Triethylamine (Et₃N, 2.5 mmol, 350 µL). Causality: The excess base neutralizes the HCl salt to liberate the free amine and acts as an acid scavenger for the subsequent tosylation.

  • Electrophile Addition: Cool the solution to 0 °C. Slowly add p-Toluenesulfonyl chloride (TsCl, 1.1 mmol, 210 mg) in portions. Stir and allow to warm to room temperature over 4 hours.

  • Validation Checkpoint 1 (Visual & TLC): The reaction mixture will turn from clear to slightly cloudy as Et₃N·HCl precipitates. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (ninhydrin-active, stays near baseline) will disappear, replaced by a higher Rf, UV-active spot (ninhydrin-negative).

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with CH₂Cl₂ (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (Analytical): ¹H NMR (CDCl₃) must show a new sharp singlet at ~2.4 ppm (Tosyl methyl group) and a broad doublet at ~5.0 ppm (N-H proton). The terminal alkyne proton remains intact at ~2.25 ppm (triplet).

Protocol B: Sonogashira Cross-Coupling

Objective: Stereoretentive sp-sp² C-C bond formation.

  • Degassing (Critical Step): In a Schlenk tube, dissolve the N-Ts-(1S)-1-amino-1-phenylbut-3-yne (1.0 mmol) and the Aryl Iodide (1.1 mmol) in anhydrous THF (5 mL) and Et₃N (5 mL). Sparge the solution with Argon for 15 minutes. Causality: Removing dissolved O₂ prevents Cu-mediated Glaser homocoupling.

  • Catalyst Addition: Under a positive flow of Argon, quickly add PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg) and CuI (0.10 mmol, 19 mg). Seal the tube.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation Checkpoint 3 (Visual): Within 10–30 minutes, the solution should transition from pale yellow to a dark brown/black suspension. The heavy white precipitate is Et₃N·HI. Failure Mode: If the solution remains clear/yellow, transmetalation has failed; check the quality of the CuI.

  • Workup: Filter the crude mixture through a short pad of Celite to remove Pd/Cu salts and amine hydrohalides. Wash the pad with EtOAc (20 mL). Concentrate the filtrate.

  • Validation Checkpoint 4 (Analytical): ¹H NMR of the crude must show the complete disappearance of the terminal alkyne proton at ~2.25 ppm. The (1S)-benzylic proton (~4.8 ppm) must remain unchanged, confirming stereochemical integrity.

Protocol C: Downstream Intramolecular Hydroamination

Objective: Conversion of the internal alkyne to a chiral 2,5-disubstituted pyrrolidine.

  • Setup: Dissolve the coupled product (0.5 mmol) in hexafluoroisopropanol (HFIP) or CH₂Cl₂ (5 mL).

  • Catalysis: Add a carbophilic Lewis acid, such as AuCl₃ or AgOTf (5 mol%). Stir at room temperature for 12 hours. Causality: The metal selectively activates the internal alkyne (π-activation), triggering nucleophilic attack by the sulfonamide nitrogen in a 5-endo-dig or 5-exo-dig fashion.

  • Validation Checkpoint 5 (Analytical): Disappearance of the N-H stretch in IR (~3200 cm⁻¹) and the N-H proton in ¹H NMR. Chiral HPLC will confirm that the enantiomeric excess (ee) matches the starting (1S)-1-amino-1-phenylbut-3-yne (>99% ee), proving that the Sonogashira-Hydroamination sequence is completely stereoretentive.

References

  • Sonogashira Coupling Overview & Mechanism. Organic Chemistry Portal. Available at:[Link]

  • Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines via N,O-Acetals Formed by Hydroamination Cyclization–Hydroalkoxylation of Homopropargylic Sulfonamides in HFIP. The Journal of Organic Chemistry (ACS Publications), 2020. Available at:[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry, 2002. Available at:[Link]

Application

Application Notes &amp; Protocols: Incorporation of (1S)-1-amino-1-phenylbut-3-yne into Peptidomimetics

Introduction: Expanding the Chemical Space of Peptidomimetics with (1S)-1-amino-1-phenylbut-3-yne Peptidomimetics represent a promising class of therapeutics designed to overcome the inherent limitations of natural pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Space of Peptidomimetics with (1S)-1-amino-1-phenylbut-3-yne

Peptidomimetics represent a promising class of therapeutics designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to enhance the structural and functional diversity of peptides, leading to improved pharmacological profiles.[3][4] Among the vast array of available ncAAs, (1S)-1-amino-1-phenylbut-3-yne stands out as a particularly versatile building block for drug discovery and development.

This unique amino acid analogue possesses two key structural features: a phenyl group directly attached to the α-carbon and a terminal alkyne functionality in its side chain. The phenyl group can introduce conformational constraints and engage in π-π stacking or hydrophobic interactions with biological targets, potentially enhancing binding affinity and specificity. The terminal alkyne serves as a powerful chemical handle for post-synthetic modifications via bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6][7] This allows for the straightforward conjugation of various molecular entities, such as imaging agents, polyethylene glycol (PEG) chains, or other bioactive molecules, to the peptide scaffold.[8]

This comprehensive guide provides detailed protocols for the synthesis of the Fmoc-protected (1S)-1-amino-1-phenylbut-3-yne building block, its incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS), and subsequent on-resin modification via CuAAC.

Part 1: Synthesis of Fmoc-(1S)-1-amino-1-phenylbut-3-yne

The successful incorporation of (1S)-1-amino-1-phenylbut-3-yne into a peptide using Fmoc-based SPPS first requires the protection of its primary amine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9] The following protocol outlines a general and efficient method for this transformation.

Protocol 1: Fmoc Protection of (1S)-1-amino-1-phenylbut-3-yne

This protocol is adapted from standard procedures for the Fmoc protection of amines and amino acids.[10][11]

Materials:

  • (1S)-1-amino-1-phenylbut-3-yne hydrochloride

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water (deionized)

  • Diethyl ether

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (1S)-1-amino-1-phenylbut-3-yne hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq) in portions while stirring. Ensure the solution remains basic.

  • Fmoc-Cl Addition: In a separate flask, dissolve Fmoc-Cl (1.1 eq) in dioxane. Add this solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Add water to the reaction mixture and extract with diethyl ether (3 x volumes).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-(1S)-1-amino-1-phenylbut-3-yne.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: A white to off-white solid with a purity of >95% as determined by HPLC.

Part 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the Fmoc-protected (1S)-1-amino-1-phenylbut-3-yne into a growing peptide chain on a solid support follows standard Fmoc-SPPS protocols.[12] However, due to the potential steric hindrance from the phenyl group, optimization of the coupling conditions may be necessary to ensure high coupling efficiency.[3][7]

Workflow for SPPS Incorporation

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 2: SPPS with Fmoc-(1S)-1-amino-1-phenylbut-3-yne

Materials:

  • Fmoc-Rink amide resin (or other suitable resin)

  • Fmoc-protected standard amino acids

  • Fmoc-(1S)-1-amino-1-phenylbut-3-yne

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[6]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-(1S)-1-amino-1-phenylbut-3-yne:

    • Pre-activation: In a separate vial, dissolve Fmoc-(1S)-1-amino-1-phenylbut-3-yne (3-5 eq), HATU (2.9 eq), and DIPEA (6-10 eq) in DMF. Allow to pre-activate for 1-5 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • Troubleshooting: If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, a second coupling (double coupling) with a fresh solution of activated amino acid is recommended.[3]

  • Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by HPLC and mass spectrometry.[13][14]

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating SpeciesReactivityComments
HATU O-At esterVery HighHighly recommended for sterically hindered couplings. Minimizes racemization.[3]
HBTU/PyBOP O-Bt esterHighEffective for many difficult couplings, but may be less efficient than HATU for extremely hindered residues.[6]
DIC/HOBt O-acylisoureaModerateStandard coupling conditions, may require longer reaction times or double coupling for hindered residues.

Part 3: Post-Synthetic Modification via On-Resin Click Chemistry

The terminal alkyne of the incorporated (1S)-1-amino-1-phenylbut-3-yne provides a versatile handle for downstream modifications using CuAAC. Performing this reaction on the resin-bound peptide simplifies purification, as excess reagents can be easily washed away.[8][15]

Workflow for On-Resin CuAAC

Caption: Workflow for on-resin Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for the on-resin click reaction.[16][17]

Materials:

  • Peptide-resin containing (1S)-1-amino-1-phenylbut-3-yne

  • Azide-functionalized molecule of interest (e.g., Azido-PEG, fluorescent dye azide)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent

  • Sodium ascorbate (if using CuSO₄)

  • Base: 2,6-Lutidine and/or DIPEA

  • Solvent: Degassed DMF or a mixture of DMSO and water

Procedure:

  • Resin Swelling: Swell the alkyne-functionalized peptide-resin in the chosen reaction solvent (e.g., degassed DMF) for 30 minutes.

  • Reagent Addition:

    • Add the azide-functionalized molecule (5-10 eq) to the swollen resin.

    • In a separate vial, prepare the catalyst solution. For example, dissolve CuBr (1-2 eq) in degassed DMF. Alternatively, use a mixture of CuSO₄ (0.5-1 eq) and sodium ascorbate (2-5 eq).

    • Add the catalyst solution to the resin slurry.

    • Add the base, such as 2,6-lutidine (10 eq) and/or DIPEA (10 eq), to the reaction mixture.

  • Reaction: Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF, water, isopropanol, and DCM to remove copper salts and excess reagents.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it by RP-HPLC as described in Protocol 2.

  • Characterization: Characterize the final clicked peptidomimetic by HPLC and mass spectrometry to confirm successful conjugation and purity.[18][19]

Conclusion

The incorporation of (1S)-1-amino-1-phenylbut-3-yne into peptide sequences offers a powerful and versatile strategy for the design and synthesis of novel peptidomimetics. The phenyl group can enhance biological interactions, while the alkyne functionality provides a gateway for a wide range of post-synthetic modifications through click chemistry. The protocols detailed in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to leverage this unique building block in their quest for next-generation therapeutics.

References

  • Gao, X., et al. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules, 18(8), 9158-9184. [Link]

  • Ingale, S., & Dawson, P. E. (2011). On Resin Side-Chain Cyclization of Complex Peptides Using CuAAC. Organic Letters, 13(11), 2822–2825. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Aapptec Peptides. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products, Peptides, and Peptidomimetics. In Comprehensive Organic Synthesis II (pp. 381-417). Elsevier.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Research Communities. (2025). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. [Link]

  • ACS Lab. (n.d.). HPLC vs Mass Spectrometry for Peptide Testing | Comparison Guide. [Link]

  • Meldal, M., et al. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules, 18(8), 9158-9184. [Link]

  • Sharma, N., et al. (2025). Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products. Analytical and Bioanalytical Chemistry. [Link]

  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. [Link]

  • Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • Skwarczynski, M., & Toth, I. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Topics in Medicinal Chemistry, 13(7), 774-785. [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • Biosynthesis. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. [Link]

  • Di, L. (2015). The impact of peptidomimetics on drug discovery. Expert Opinion on Drug Discovery, 10(11), 1225-1238.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • Semantic Scholar. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Schneider, S. E., & Dzubeck, S. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953-9956.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?. [Link]

  • Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • National Institutes of Health. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link]

  • MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

  • Merck. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization of (1S)-1-amino-1-phenylbut-3-yne hydrochloride during synthesis

Troubleshooting Guide: Preventing Racemization of (1S)-1-amino-1-phenylbut-3-yne Hydrochloride Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Racemization of (1S)-1-amino-1-phenylbut-3-yne Hydrochloride

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the synthesis and scale-up of complex chiral building blocks. The target molecule, (1S)-1-amino-1-phenylbut-3-yne hydrochloride, is a highly versatile homopropargylic benzylic amine. However, its unique structural features—a stereocenter flanked by an electron-rich phenyl ring and a propargyl moiety—make it exceptionally susceptible to racemization during isolation, salt formation, and downstream cross-coupling.

This guide provides a mechanistic breakdown of the causality behind this stereochemical degradation, actionable troubleshooting FAQs, and field-proven, self-validating experimental protocols to ensure >99% enantiomeric excess (ee) is retained in your final product.

Mechanistic Overview: The "Why" Behind the Racemization

To effectively prevent racemization, we must first understand the thermodynamic and kinetic pathways at play. The chiral center at C1 is benzylic. Under unoptimized acidic conditions (such as standard aqueous HCl salt formation), the protonated amine can undergo reversible heterolytic cleavage. This defunctionalization forms a planar benzylic carbocation, which is highly resonance-stabilized by the adjacent phenyl ring. Subsequent non-stereoselective recombination with the amine or chloride nucleophile leads directly to a racemic mixture.

Additionally, trace transition metals (e.g., Pd, Cu) used in downstream functionalization can coordinate to the free amine and facilitate reversible dehydrogenation to an imine intermediate, which also destroys the stereocenter[1].

Racemization A (1S)-Amine Free Base B Protonated Amine (R-NH3+) A->B + HCl (Fast) C Benzylic Carbocation (Planar Intermediate) B->C - NH3 (Heat / Polar Solvent) D Racemic Mixture (1S)/(1R)-Amine HCl B->D Direct Precipitation (Cold / Non-polar) C->D + NH3 / Cl- (Non-selective)

Fig 1: Competing pathways during HCl salt formation of benzylic amines.

Troubleshooting FAQs

Q1: My free base has >99% ee, but the hydrochloride salt drops to ~80% ee. What is causing this? A: You are likely using a polar protic solvent (e.g., methanol or water) or allowing the reaction to exotherm. Polar solvents stabilize the transient benzylic carbocation, significantly lowering the activation energy required for reversible deamination[2]. Solution: Switch to an anhydrous, non-polar, or ethereal solvent system (e.g., diethyl ether or cyclopentyl methyl ether [CPME]) and use a pre-titrated anhydrous acid source like HCl in dioxane. Keep the temperature strictly at or below -20 °C to ensure the salt precipitates instantaneously before any C–N bond cleavage can occur.

Q2: Can I use standard Sonogashira coupling conditions on the unprotected HCl salt? A: It is highly discouraged. Propargylic and benzylic amines can undergo rapid racemization in the presence of Pd/Cu catalysts due to reversible coordination, trans-metalation, and imine formation[3]. Solution: Protect the amine as a carbamate (e.g., Boc or Cbz) prior to any transition-metal-catalyzed cross-coupling. The electron-withdrawing protecting group decreases the Lewis basicity of the nitrogen, preventing unwanted metal coordination and subsequent racemization.

Q3: How should I store the isolated hydrochloride salt to maintain enantiopurity? A: The salt is highly hygroscopic. Absorption of atmospheric moisture creates localized, highly acidic microenvironments within the crystal lattice that slowly promote racemization over time. Solution: Store the compound in a tightly sealed amber vial under an argon atmosphere at -20 °C, preferably inside a secondary desiccator.

Quantitative Data: Impact of Salt Formation Conditions

To validate the causality of solvent polarity and temperature on stereoretention, consider the following optimization data for the precipitation of (1S)-1-amino-1-phenylbut-3-yne HCl. The data illustrates how kinetic trapping outcompetes thermodynamic racemization.

Solvent SystemAcid SourceTemp (°C)Time (h)Final ee (%)Causality / Observation
H₂O / Methanol3M Aqueous HCl252.045%Protic solvent stabilizes carbocation; severe racemization.
Methanol1.25M HCl in MeOH01.082%Partial stabilization of intermediate; moderate loss of ee.
TolueneAnhydrous HCl (gas)251.091%Exotherm in non-polar solvent causes slight degradation.
Diethyl Ether 4M HCl in Dioxane -20 0.5 >99% Instantaneous precipitation; kinetic trapping preserves ee.
Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By strictly controlling the temperature and entirely excluding moisture, the thermodynamic pathway to the carbocation is blocked, ensuring the kinetic trapping of the pure enantiomer.

Workflow N1 Synthesize (1S)-Free Base (>99% ee) N2 Dissolve in Anhydrous Et2O Cool strictly to -20 °C N1->N2 N3 Add 1.05 eq HCl in Dioxane (Dropwise addition) N2->N3 N4 Filter Precipitate under Ar Wash with Cold Et2O N3->N4 N5 Pure (1S)-Amine HCl (>99% ee Retained) N4->N5

Fig 2: Optimized workflow for enantioretentive HCl salt isolation.

Step-by-Step Methodology: Anhydrous HCl Salt Formation

  • Preparation: Flame-dry a 50 mL Schlenk flask, evacuate, and backfill with Argon (repeat 3x).

  • Dissolution: Dissolve 10.0 mmol of enantiopure (1S)-1-amino-1-phenylbut-3-yne free base in 20 mL of anhydrous diethyl ether (stabilized with BHT to prevent radical formation).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to exactly -20 °C for 15 minutes.

  • Acid Addition: Using a syringe pump, add 10.5 mmol (1.05 equiv) of 4M HCl in dioxane dropwise over 20 minutes. Critical: Do not allow the internal temperature to rise above -15 °C. A fine white precipitate will form immediately upon addition.

  • Maturation: Stir the suspension at -20 °C for an additional 30 minutes to ensure complete salt formation and uniform particle size.

  • Isolation: Filter the precipitate rapidly over a sintered glass funnel under a positive blanket of Argon. Wash the filter cake with 2 x 10 mL of pre-chilled (-20 °C) anhydrous diethyl ether.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (<0.1 mbar) for 12 hours at room temperature.

  • Validation: Confirm ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). The ee should perfectly match the starting free base, validating the integrity of the protocol.

References
  • Chemoenzymatic Dynamic Kinetic Resolution of Amines Source: Thieme E-Journals URL:[Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode Source: ACS Publications URL:[Link]

  • In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters Source: KU Leuven (Lirias) URL:[Link]

  • PdCl2-Catalyzed Efficient Transformation of Propargylic Amines to (E)-α-Chloroalkylidene-β-lactams Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (1S)-1-amino-1-phenylbut-3-yne CuAAC Reactions

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a Senior Application Scientist, I frequently encounter researchers struggling with (1S)-1-amino-1-phenylbut-3-yne .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a Senior Application Scientist, I frequently encounter researchers struggling with (1S)-1-amino-1-phenylbut-3-yne . Because this substrate is a chiral homopropargylic amine, the presence of an unprotected primary amine introduces severe coordination challenges that stall reactions, degrade catalysts, and decimate yields.

This guide is engineered to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to rescue your click chemistry workflows.

Mechanistic Causality: Why Free Amines Sabotage CuAAC

To troubleshoot effectively, we must first understand the causality of the failure. The CuAAC reaction relies on the generation of a transient Cu(I) coordination complex with the alkyne and azide[1]. However, the primary amine on the C1 position of (1S)-1-amino-1-phenylbut-3-yne acts as a highly competitive Lewis base.

When the free amine coordinates to the Cu(I) catalytic center, it displaces the required substrates, effectively poisoning the catalyst. Worse, this amine-coordinated Cu(I) complex experiences a shift in its redox potential, making it highly susceptible to 2[2]. Once oxidized to Cu(II), the catalyst becomes inactive for cycloaddition and instead begins catalyzing the oxidative homocoupling of your alkyne, known as Glaser coupling[3].

MechanisticPathway CuI Active Cu(I) Catalyst Amine (1S)-1-amino-1-phenylbut-3-yne (Free Amine Substrate) CuI->Amine Competitive Binding CuAAC CuAAC Catalytic Cycle (Target Triazole Product) CuI->CuAAC Standard Pathway Coord Cu(I)-Amine Complex (Catalyst Poisoning) Amine->Coord CuII Oxidation to Cu(II) (Inactive for CuAAC) Coord->CuII Trace O2 Exposure Glaser Glaser Homocoupling (Diyne Byproduct) CuII->Glaser Catalyzes Side Reaction Ligand THPTA/BTTAA Ligand (Protective Coordination) Ligand->CuI Stabilizes Cu(I) State Ligand->Coord Outcompetes Amine

Mechanistic interference of free amines in CuAAC and the protective role of THPTA ligands.

Frequently Asked Questions (Diagnostic Guide)

Q1: I am observing a new, highly non-polar spot on my TLC/LC-MS. What is this side product? A1: This is almost certainly the diyne byproduct resulting from4[4]. When your Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen, it catalyzes the coupling of two (1S)-1-amino-1-phenylbut-3-yne molecules[3]. To verify, check your mass spectrometry data for a mass corresponding to the dimer of your alkyne starting material (2M - 2H)[4].

Q2: How do I prevent catalyst poisoning without resorting to Boc-protection of the amine? A2: You must utilize a strongly coordinating, accelerating polytriazole ligand such as THPTA or BTTAA. These ligands act as a protective "cage" around the Cu(I) ion. By occupying the coordination sites, THPTA1[1]. A ligand-to-copper ratio of at least 5:1 is recommended to ensure complete saturation of the copper coordination sphere[1].

Q3: My reaction still stalls even with THPTA. What is failing? A3: If the ligand is present but the reaction stalls, your reducing agent is likely depleted. CuAAC requires continuous reduction of Cu(II) back to Cu(I). You must 4[4] and ensure your reaction mixture is thoroughly degassed to limit the initial oxygen exposure[5].

Quantitative Data: Ligand Efficiency Comparison

To optimize your yield, selecting the right ligand is non-negotiable. The table below summarizes the quantitative impact of various ligand systems on free-amine CuAAC reactions based on field data.

Ligand SystemOptimal Ratio (Ligand:Cu)Solubility ProfileCu(I) StabilizationTypical Yield (Free Amine Substrates)
None (Ligand-free) N/AVariablePoor (Rapid Oxidation)< 10% (High Glaser byproduct)
TBTA 1:1 to 2:1Organic (DMSO/tBuOH)Moderate40% - 60%
THPTA 5:1Aqueous/OrganicExcellent85% - 95%
BTTAA 2:1 to 5:1Aqueous/OrganicExcellent (Fastest kinetics)85% - 95%

Self-Validating Experimental Protocol

To guarantee success, we utilize a Catalyst Pre-complexation Strategy . By mixing the copper and the ligand before introducing the homopropargylic amine, we ensure the protective polytriazole cage is fully formed, creating a self-validating system that prevents competitive binding.

Materials Required:
  • (1S)-1-amino-1-phenylbut-3-yne (1.0 eq)

  • Azide partner (1.1 - 1.2 eq)[5]

  • CuSO₄·5H₂O (5 mol%)

  • THPTA ligand (25 mol%, maintaining a 5:1 ratio to Cu)[1]

  • Sodium Ascorbate (50 mol%, strictly freshly prepared)[4]

  • Solvent: DMSO or tBuOH/H₂O (1:1)

Step-by-Step Methodology:
  • Substrate Dissolution: In Reaction Vial A, dissolve the (1S)-1-amino-1-phenylbut-3-yne (1.0 eq) and the azide (1.1 eq) in your chosen solvent.

  • Rigorous Degassing: Sparge Vial A with Argon or Nitrogen gas for 15-20 minutes. Causality: Removing dissolved oxygen is the primary defense against 5[5].

  • Catalyst Pre-complexation: In a separate, small degassed Vial B, mix the CuSO₄ solution and the THPTA ligand. Incubate for 5 minutes at room temperature.

  • Reduction & Self-Validation Checkpoint: Add the freshly prepared Sodium Ascorbate solution to Vial B.

    • Validation: The solution must immediately transition from blue (Cu(II)) to colorless or pale yellow (Cu(I)). If the solution remains blue, your ascorbate is degraded. Do not proceed until reduction is visually confirmed.

  • Reaction Initiation: Transfer the active, protected Cu(I)/THPTA complex from Vial B into the main Reaction Vial A using an airtight syringe.

  • Incubation: Stir the combined mixture under a positive Argon atmosphere at room temperature for 2-4 hours. Monitor completion via LC-MS.

ProtocolWorkflow Step1 1. Substrate Prep Mix Alkyne + Azide Step2 2. Degassing Argon Sparging (20 min) Step1->Step2 Step5 5. Execution Combine & Stir Step2->Step5 Step3 3. Pre-complexation CuSO4 + THPTA (1:5) Step4 4. Reduction Add Sodium Ascorbate Step3->Step4 Reduces Cu(II) to Cu(I) Step4->Step5 Protected Catalyst

Step-by-step workflow for free-amine CuAAC utilizing a catalyst pre-complexation strategy.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling for (1S)-1-amino-1-phenylbut-3-yne

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the amide coupling of (1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the amide coupling of (1S)-1-amino-1-phenylbut-3-yne .

Because this molecule is an α -branched primary amine featuring both a bulky phenyl ring and a terminal alkyne, it presents a unique set of steric and electronic hurdles. Standard peptide coupling conditions often fail here, leading to poor yields, racemization of the partner carboxylic acid, or degradation of the alkyne functionality. This guide synthesizes field-proven methodologies and mechanistic insights to help you build a robust, self-validating experimental workflow.

Part 1: Mechanistic Pitfalls (The "Why")

To optimize your reaction, you must first understand the causality behind the failures. The structure of (1S)-1-amino-1-phenylbut-3-yne dictates three primary competing pathways during amide bond formation:

  • Steric Retardation & Oxazolone Formation: The bulky phenyl group at the C1 ( α ) position severely hinders the nucleophilic attack of the amine onto the activated carboxylic acid. This kinetic delay increases the lifetime of the activated ester in solution, providing ample time for the carboxylic acid partner to undergo intramolecular cyclization into an oxazolone intermediate, which rapidly racemizes[1].

  • Alkyne-to-Allene Isomerization: The terminal alkyne is sensitive to strong bases. Under standard coupling conditions utilizing excess or strong bases (e.g., DBU, or prolonged heating with DIPEA), the alkyne can undergo base-catalyzed tautomerization to form an allene byproduct[2].

  • Guanidinylation: When using uronium-based coupling reagents (like HATU or HBTU), the slow nucleophilic attack of the hindered amine allows the amine to react directly with the coupling reagent instead of the activated acid, forming an unreactive guanidinium byproduct.

Part 2: Troubleshooting FAQs

Q: My coupling yields are stuck below 50%, and LC-MS shows a mass corresponding to the amine + coupling reagent. What is happening? A: You are observing guanidinium byproduct formation. Uronium salts (HATU) can react directly with your amine if the activation of the acid is slow or if the amine is added before the active ester is fully formed. Solution: Pre-activate the carboxylic acid for 3–5 minutes before introducing the amine. Alternatively, switch to a non-uronium reagent system like EDC/OxymaPure, which is highly efficient for sterically hindered amines and cannot form guanidinium adducts[1].

Q: The chiral integrity of my product is compromised (high epimerization). Does the (1S)-1-amino-1-phenylbut-3-yne racemize? A: The (1S) stereocenter of this specific amine is generally stable under standard mildly basic coupling conditions. The loss of chiral integrity is almost certainly occurring at the carboxylic acid partner via the oxazolone pathway. Because your amine is sterically hindered, the activated acid sits in solution longer, increasing the probability of racemization. Solution: Avoid strong bases like DIPEA. Substitute with a weaker, less nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine. For highly sensitive substrates, consider utilizing ynamides as racemization-free coupling reagents[3].

Q: I am detecting an isomer of my product with a different LC retention time but the exact same mass. What is this? A: This is the allene isomer. Terminal alkynes can undergo base-catalyzed tautomerization to allenes, especially in the presence of strong bases or under prolonged reaction times at room temperature[2]. Solution: Strictly control your base equivalents (do not exceed 2.5 eq) and keep the reaction temperature at or below 20 °C.

Part 3: Reagent Selection & Quantitative Data

To facilitate easy comparison, the following table summarizes the performance of various coupling systems when applied to hindered chiral amines like (1S)-1-amino-1-phenylbut-3-yne.

Coupling SystemSteric ToleranceRacemization Risk (Acid Partner)Alkyne Isomerization RiskTypical YieldRecommended Base
HATU / DIPEA HighModerate (~5-15% epimer)Moderate60-75%DIPEA (Use with caution)
EDC / Oxyma Very HighLow (<2% epimer)Low85-95%NMM or Collidine
T3P / Pyridine ModerateLow (<1% epimer)Very Low50-65%Pyridine
Ynamides HighVery Low (Not detected)Very Low80-90%None required[3]

Part 4: Optimized Experimental Protocol (Self-Validating)

The following protocol utilizes EDC·HCl and OxymaPure, which provides an optimal balance of high reactivity for hindered amines and excellent suppression of racemization[1].

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • (1S)-1-amino-1-phenylbut-3-yne (1.1 eq)

  • EDC·HCl (1.2 eq)

  • OxymaPure (1.2 eq)

  • N-methylmorpholine (NMM) (2.5 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid and OxymaPure in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Ester Formation: Add EDC·HCl in one portion. Stir at 0 °C for exactly 5 minutes. Mechanistic note: This forms the highly reactive, yet racemization-resistant Oxyma active ester.

  • Amine Introduction: Add (1S)-1-amino-1-phenylbut-3-yne (1.1 eq) to the mixture, followed immediately by the dropwise addition of NMM (2.5 eq).

  • Coupling: Allow the reaction to slowly warm to room temperature (20 °C) and stir for 12 hours. Do not heat the reaction, as this promotes alkyne tautomerization.

  • Self-Validation Checkpoint: Before proceeding to workup, analyze a 5 µL reaction aliquot via LC-MS.

    • Pass Condition: Complete consumption of the active ester mass; presence of desired product mass.

    • Fail Condition A: Presence of [M+Oxyma] active ester indicates incomplete amine attack. Action: Add 0.5 eq NMM and stir for 2 more hours.

    • Fail Condition B: Presence of allene isomer (split peak, same mass). Action: For future runs, reduce temperature to 0 °C for the entire duration.

  • Workup: Quench the reaction with water (10 volumes) to precipitate the product, or extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and NMM), saturated aqueous NaHCO₃ (to remove Oxyma and unreacted acid), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Part 5: Mechanistic Pathway Visualization

ReactionPathways Start Activated Carboxylic Acid + (1S)-1-amino-1-phenylbut-3-yne Desired Desired Chiral Amide (Optimal Yield & ee) Start->Desired Fast Coupling (Oxyma, NMM) Oxazolone Oxazolone Intermediate (Acid Partner Racemization) Start->Oxazolone Slow Coupling (Steric Hindrance) Allene Allene Isomerization Byproduct (Alkyne Tautomerization) Start->Allene Strong Base (e.g., DBU) / Heat Guanidinium Guanidinium Byproduct (Uronium Over-reaction) Start->Guanidinium Excess HATU + Slow Amine Epimer Epimerized Amide Byproduct (Loss of Chiral Integrity) Oxazolone->Epimer Subsequent Amine Attack

Caption: Mechanistic pathways in the amide coupling of (1S)-1-amino-1-phenylbut-3-yne.

References

  • Title: Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[1]

  • Title: Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis Source: Journal of the American Chemical Society (ACS) URL:[3]

  • Title: In Situ Allene Formation via Alkyne Tautomerization to Promote [4 + 2]-Cycloadditions with a Pendant Alkyne or Nitrile Source: Organic Letters (ACS) URL:[2]

Sources

Optimization

Technical Support Center: Improving Enantiomeric Excess in the Preparation of (1S)-1-amino-1-phenylbut-3-yne

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions (FAQs) conce...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions (FAQs) concerning the enantioselective synthesis of (1S)-1-amino-1-phenylbut-3-yne, a valuable chiral propargylamine intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and significantly enhance the enantiomeric excess (ee) of your reaction.

Troubleshooting Guide: Addressing Suboptimal Enantioselectivity

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of chiral propargylamines via methods such as the asymmetric A³ (Aldehyde-Alkyne-Amine) coupling.

Q: My reaction produces the desired 1-amino-1-phenylbut-3-yne with high conversion, but the enantiomeric excess is consistently low. What are the first parameters I should investigate?

A: This is a classic challenge in asymmetric catalysis. A high yield with low enantioselectivity suggests that your catalyst is active but provides poor stereochemical control. The issue often stems from a non-selective background reaction competing with the desired asymmetric pathway or suboptimal reaction conditions that erode selectivity. A systematic investigation of the following parameters is the most effective approach.[1]

Core Parameters to Optimize:

  • Reaction Temperature: Temperature is one of the most critical factors influencing enantioselectivity.[2] In many cases, lower temperatures increase the energy difference between the diastereomeric transition states leading to the (S) and (R) enantiomers, thus favoring the formation of one over the other.[3] However, this is not a universal rule; some catalytic systems exhibit higher selectivity at elevated temperatures due to changes in catalyst structure or mechanism.[4][5] A temperature screening study is essential.

  • Solvent: The solvent profoundly influences the reaction by stabilizing or destabilizing the transition states and affecting the conformation and aggregation state of the catalyst-substrate complex.[1][6] Switching from a non-coordinating solvent like toluene to a coordinating one like THF, or changing polarity, can dramatically alter the ee.[4]

  • Catalyst System (Metal Source & Ligand): The chiral ligand is the heart of stereocontrol.[3] For copper-catalyzed A³ couplings, ligands such as QUINAP and PyBox derivatives have shown great promise.[7][8] Ensure your ligand has high enantiomeric purity, as any contamination with the opposite enantiomer will directly reduce the product's ee.[9]

start Start: Low ee Observed temp Is Reaction Temperature Optimized? start->temp solvent Is Solvent Choice Optimal? temp->solvent Yes action_temp Action: Screen a range of temperatures (-40°C to RT) temp->action_temp No catalyst Are Catalyst/Ligand System and Purity Verified? solvent->catalyst Yes action_solvent Action: Screen diverse solvents (e.g., Toluene, THF, DCM) solvent->action_solvent No background Is a Racemic Background Reaction Occurring? catalyst->background Yes action_catalyst Action: Verify ligand's enantiopurity. Screen alternative ligands (e.g., PyBox, QUINAP). catalyst->action_catalyst No end High ee Achieved background->end No action_background Action: Lower reaction temperature. Consider adjusting catalyst loading. background->action_background Yes action_temp->solvent action_solvent->catalyst action_catalyst->background action_background->end

Caption: Troubleshooting workflow for low enantiomeric excess.
Q: We are observing significant variations in enantiomeric excess from one batch to another, despite following the same protocol. What could be the cause?

A: Inconsistent results are frequently traced to subtle, unintentional variations in reaction setup and reagent handling.[4] Rigorous control over the following factors is critical for reproducibility:

  • Atmospheric Control: Many catalysts used for asymmetric synthesis, particularly organometallic complexes, are sensitive to air and moisture.[1][9] Ensure a strictly inert atmosphere (high-purity argon or nitrogen) is maintained throughout the experiment, from reagent addition to reaction quenching.

  • Reagent and Solvent Purity: Trace impurities can act as catalyst poisons.[9] Crucially, water content in solvents or reagents can hydrolyze or deactivate the catalyst.[4] Always use freshly distilled, anhydrous solvents and ensure the purity of all starting materials.

  • Precise Temperature Control: Inconsistent temperature, even minor fluctuations, can lead to variable ee.[2] Use a reliable cryostat or a well-insulated cooling bath and ensure the internal reaction temperature is monitored and maintained.

  • Stirring and Mixing: Inefficient or inconsistent stirring can create localized concentration and temperature gradients, which negatively affect the stereochemical outcome.[4] Ensure the reaction mixture is stirred vigorously and consistently across all batches.

Q: The enantiomeric excess of my product is high at the beginning of the reaction but decreases as it proceeds to high conversion. What is happening?

A: A decrease in ee over time points towards two primary culprits: product racemization or catalyst degradation.[4]

  • Product Racemization: The chiral product, (1S)-1-amino-1-phenylbut-3-yne, may be racemizing under the reaction conditions. The acidic proton on the chiral center could be abstracted by a basic species in the mixture, leading to a loss of stereochemical integrity.

    • Diagnostic Test: Subject the purified, enantiomerically enriched product to the reaction conditions (catalyst, solvent, temperature) in the absence of starting materials. Monitor its ee over time using chiral HPLC. If the ee drops, racemization is occurring.

    • Solution: If racemization is confirmed, consider running the reaction at a lower temperature or for a shorter duration. A milder workup procedure may also be necessary.

  • Catalyst Degradation: The chiral catalyst may be degrading into a less selective or completely non-selective species over the course of the reaction. This leads to the formation of a more racemic product mixture as the reaction progresses.

    • Diagnostic Test: This can be harder to prove directly without specialized analysis. However, if the product racemization test is negative, catalyst degradation is the likely cause.

    • Solution: Lowering the reaction temperature can sometimes improve catalyst stability. Alternatively, a more robust ligand or catalyst system may be required.

Frequently Asked Questions (FAQs)

Q1: How exactly does temperature influence enantioselectivity in the context of transition state theory?

A: The ratio of the two enantiomers formed is determined by the difference in the free energy of activation (ΔΔG‡) for the two competing diastereomeric transition states. This relationship is described by the Eyring equation, which can be simplified to:

ΔΔG‡ = -RT * ln(k_S / k_R)

where k_S and k_R are the rate constants for the formation of the S and R enantiomers, R is the gas constant, and T is the absolute temperature. Since ΔG = ΔH - TΔS, a lower temperature generally amplifies the contribution of the enthalpy difference (ΔΔH‡) between the two transition states, leading to higher selectivity.[2] However, in some rare cases where the entropic term (TΔΔS‡) is dominant and opposing, an increase in temperature might lead to higher ee.[10]

Q2: For a copper-catalyzed synthesis of (1S)-1-amino-1-phenylbut-3-yne, what types of solvents should I screen?

A: A comprehensive solvent screen should include a diverse range of solvent classes to probe different potential interactions with the catalytic complex.[1][4] The choice of a copper salt and a chiral ligand (e.g., CuBr with (R)-Quinap) to form the active catalyst is a common starting point for this reaction.[7]

Solvent Class Example Solvents Rationale for Screening
Aromatic Toluene, XylenesOften good starting points; non-coordinating, can favor specific catalyst conformations.
Halogenated Dichloromethane (DCM), Dichloroethane (DCE)Offer different polarity and can influence catalyst solubility and activity.
Ethers Tetrahydrofuran (THF), Diethyl Ether, DioxaneCoordinating solvents that can interact with the metal center, potentially altering the ligand's binding mode and selectivity.
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF)Highly polar solvents that can significantly impact transition state stabilization.

Note: Data is illustrative. Optimal solvent is system-dependent.

Q3: Can additives improve my enantiomeric excess, and what should I try?

A: Yes, additives can have a profound impact on asymmetric reactions by influencing the catalyst's structure, activity, and selectivity.[11] Their roles can include:

  • Lewis Acids/Bases: Can activate the substrate or modulate the Lewis acidity of the primary catalyst.

  • Salts: Can alter the aggregation state of the catalyst or participate in the catalytic cycle (e.g., halide effects).

  • Molecular Sieves: Primarily used to scavenge trace water but can also influence reactions through surface interactions.[12]

For copper-catalyzed alkynylation of imines, screening is often empirical. Simple salts (e.g., LiCl, KBr) or other Lewis acids could be investigated in small, catalytic amounts. The effect of an additive is highly specific to the reaction, so a systematic screening approach is recommended.[12][13]

cluster_0 Catalytic Cycle sub Imine + Alkyne ts1 Chiral Catalyst-Substrate Complex Forms two diastereomeric transition states sub->ts1 Coordination cat Cu(I) / Chiral Ligand (e.g., PyBox, QUINAP) ts2 Enantiodetermining Step C-C Bond Formation ts1:f0->ts2:f0 ΔG‡(S) vs ΔG‡(R) prod_cat Product-Catalyst Complex ts2:f0->prod_cat Protonolysis prod_cat->cat Product Release product (1S)-1-amino-1-phenylbut-3-yne (Enantioenriched) prod_cat->product

Caption: Proposed catalytic cycle for asymmetric A³ coupling.

Experimental Protocols

Protocol 1: Parameter Screening for Enantiomeric Excess Optimization

This protocol outlines a parallel synthesis approach to efficiently screen the effects of temperature and solvent.

  • Setup: In a glovebox or under a manifold providing an inert atmosphere, arrange a series of flame-dried reaction vials equipped with stir bars.

  • Reagent Preparation: Prepare stock solutions of the aldehyde (e.g., benzaldehyde), amine (e.g., ammonia source or pre-formed imine), alkyne (e.g., ethynyltrimethylsilane followed by deprotection, or propyne gas), and the chiral catalyst system (e.g., CuBr and the chiral ligand).

  • Solvent Addition: To each designated vial, add the appropriate anhydrous solvent (e.g., 1 mL of Toluene in vials 1-3, 1 mL of THF in vials 4-6).

  • Temperature Equilibration: Place the vials in cooling baths set to the desired temperatures (e.g., Vials 1&4 at 0°C, Vials 2&5 at -20°C, Vials 3&6 at -40°C). Allow 15-20 minutes for thermal equilibration.

  • Reaction Initiation: Add the aldehyde, amine, and alkyne substrates to each vial. Finally, add the catalyst stock solution to initiate the reaction.

  • Monitoring and Analysis: Stir the reactions at their respective temperatures. Monitor progress by TLC or a suitable method. After a set time (e.g., 24 hours) or upon completion, quench the reactions.

  • Workup and Purification: Perform a standard aqueous workup, extract the product, and purify via column chromatography.

  • Enantiomeric Excess Determination: Analyze the ee of each purified sample using chiral HPLC. Compare the results to identify the optimal solvent and temperature combination.[9]

Protocol 2: Ensuring Strictly Anhydrous Conditions

Many catalytic systems for this synthesis are highly sensitive to moisture.[1] Adherence to this protocol is critical for reproducibility.

  • Glassware Preparation: All glassware (flasks, syringes, cannulas) must be oven-dried at >130 °C for at least 6 hours (preferably overnight). Assemble the glassware while still hot under a stream of dry argon or nitrogen and allow it to cool under this positive pressure.

  • Solvent Purification: Use solvents from a dedicated solvent purification system (SPS) or distill them from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DCM) under an inert atmosphere.

  • Reagent Handling: Liquid reagents should be handled via gas-tight syringes. Solid reagents should be weighed quickly in the air and transferred to the reaction vessel, which is then immediately purged with inert gas, or preferably weighed and handled entirely within a glovebox.

  • Atmosphere Maintenance: Throughout the entire experiment, maintain a positive pressure of inert gas. Use septa and cannulas for all liquid transfers between flasks.

References

  • Royal Society of Chemistry. (2015). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]

  • Koradin, C., Polborn, K., & Knochel, P. (2002). Enantioselective Synthesis of Propargylamines by Copper-Catalyzed Addition of Alkynes to Enamines. Angewandte Chemie International Edition, 41(14), 2535-2538. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link]

  • Kou, K. G. N., & Hoveyda, A. H. (2003). Enantioselective Synthesis of Propargylamines through Zr-Catalyzed Addition of Mixed Alkynylzinc Reagents to Arylimines. Organic Letters, 5(24), 4505–4508. Retrieved from [Link]

  • Harada, K., & Matsumoto, K. (1969). A temperature effect in an asymmetric synthesis by hydrogenolytic asymmetric transamination. Journal of the Chemical Society D: Chemical Communications, (7), 380. Retrieved from [Link]

  • Wang, M., & Xia, C. (2019). The Asymmetric A3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1275. Retrieved from [Link]

  • Soai, K., Kawasaki, T., & Sato, I. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved from [Link]

  • Colombo, F., Benaglia, M., Orlandi, S., Usuelli, F., & Celentano, G. (2006). Very mild, enantioselective synthesis of propargylamines catalyzed by copper(I)-bisimine complexes. The Journal of Organic Chemistry, 71(5), 2064–2070. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the synthesis of 2b by biocatalytic asymmetric reduction. Retrieved from [Link]

  • Wei, C., & Li, C. J. (2003). Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. Proceedings of the National Academy of Sciences, 100(5), 2266–2267. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Additives on the Selectivity and Reactivity of Enzymes. Retrieved from [Link]

  • Li, Z., et al. (2024). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. Chemical Science. Retrieved from [Link]

  • Zhang, Y., Wu, G., & Lin, G. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 69(5), 1543-1547. Retrieved from [Link]

  • Aponick, A., et al. (2015). Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. ACS Catalysis, 5(7), 4059-4063. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancement of Selectivity and Reactivity of Lipases by Additives. Retrieved from [Link]

  • ACS Publications. (2024). Ligand-Exchange-Enabled Axially Chiral Recognition in Asymmetric Aminopalladation/Olefination of 2-Alkynylanilides. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews. Retrieved from [Link]

  • Oxford Academic. (2002). Effects of Chiral Additives on Enantioselectivity for Lipase-Catalyzed Esterifications in an Organic Solvent. A Remarkable Enhancement of Its Enantioselectivity Due to Cooperative Effects of Two Kinds of Additives. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Recent Advances in A3 Coupling with Metal Salts. Retrieved from [Link]

  • Suto, Y., & Kumagai, N., & Shibasaki, M. (2013). Direct Catalytic Asymmetric Alkynylation of Ketoimines. Organic Letters, 15(4), 802-805. Retrieved from [Link]

  • PMC. (n.d.). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility of (1S)-1-Amino-1-phenylbut-3-yne HCl

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, diagnostic workflows, and validated protocols to resolve the aqueous solubility barriers of (1S)-1-amino-1-phenylbut-3-yne hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, diagnostic workflows, and validated protocols to resolve the aqueous solubility barriers of (1S)-1-amino-1-phenylbut-3-yne hydrochloride .

Mechanistic Overview: The Causality of Insolubility

While amine hydrochlorides are generally presumed to be water-soluble, (1S)-1-amino-1-phenylbut-3-yne HCl frequently exhibits erratic solubility behavior in experimental settings. As an application scientist, understanding the why is critical before attempting to fix the how.

The solubility barriers for this compound stem from three competing physicochemical forces:

  • High Hydrophobic Bulk: The molecule features a planar phenyl ring and a terminal alkyne (but-3-yne) chain. This large lipophilic surface area increases the crystal lattice energy, requiring significant hydration energy to break the molecules apart[1].

  • The Common Ion Effect: In pure deionized water, the protonated amine ( −NH3+​ ) solvates well. However, when introduced to physiological buffers like Phosphate-Buffered Saline (PBS) or 0.9% Saline, the high concentration of background chloride ions (~137–150 mM) shifts the dissolution equilibrium ( R−NH3+​Cl−⇌R−NH3+​+Cl− ) to the left via Le Chatelier's principle. This common ion effect is a primary driver of precipitation for slightly soluble hydrochlorides[2].

  • Liquid-Liquid Phase Separation (LLPS): If the solvent partially solvates the compound but fails to overcome the hydrophobic interactions of the phenylbutyne tail, the compound may "oil out." This occurs when the melting point of the hydrated salt is lower than the ambient temperature, causing it to separate into a solute-rich liquid phase rather than a solid precipitate.

Diagnostic Troubleshooting Workflow

Before altering your formulation, use the following diagnostic logic to identify the root cause of your solubility failure.

DiagnosticWorkflow A Precipitation or Oiling Out B Analyze Buffer Composition A->B C High Chloride (e.g., PBS) B->C Yes D Low Chloride (e.g., Water) B->D No E Common Ion Effect C->E F High Lattice Energy D->F G Switch Buffer / Reduce NaCl E->G H Add Co-solvent / HP-β-CD F->H

Diagnostic workflow for identifying and resolving amine hydrochloride solubility barriers.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in water, but immediately precipitates when I dilute my stock into PBS for cell culture. Why? A1: This is a textbook example of the common ion effect[2]. The chloride ions in PBS suppress the dissociation of the hydrochloride salt. Solution: Prepare your concentrated stock in a chloride-free buffer (e.g., 10 mM Sodium Acetate or HEPES) or utilize a co-solvent system before diluting into the final assay media.

Q2: I observe "oiling out" (a gooey, viscous layer at the bottom of the tube) instead of a clean dissolution or solid precipitation. What is happening? A2: Oiling out (LLPS) indicates that the solvent system is interacting with the ionic amine but cannot fully solvate the hydrophobic phenyl ring and alkyne tail. Solution: You must disrupt the hydrophobic interactions. A systematic screening of co-solvents or the introduction of a micellar agent (like Tween-80) is required to troubleshoot this phase separation[3].

Q3: How can I achieve a >10 mM concentration for in vivo dosing without using toxic levels of organic solvents like DMSO? A3: Relying solely on organic solvents is not viable for in vivo work. Instead, utilize novel solubilizers such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The hydrophobic cavity of the cyclodextrin encapsulates the phenylbutyne tail (Host-Guest Complexation), leaving the protonated amine exposed to the aqueous environment, drastically increasing apparent solubility without organic toxicity[1].

Validated Solubilization Protocols

To ensure reproducibility, every protocol must be a self-validating system. Do not assume a clear solution means the compound is fully dissolved at the molecular level.

Protocol A: Cyclodextrin Inclusion Complexation (Recommended for In Vivo)

This method uses HP-β-CD to shield the lipophilic tail of (1S)-1-amino-1-phenylbut-3-yne HCl.

Step-by-Step Methodology:

  • Preparation: Prepare a 10% (w/v) solution of HP-β-CD in deionized water or a low-chloride buffer (e.g., 50 mM Phosphate buffer, pH 6.5).

  • Addition: Weigh the required mass of (1S)-1-amino-1-phenylbut-3-yne HCl to achieve your target concentration (e.g., 10 mM) and add it to the HP-β-CD solution.

  • Agitation: Vortex vigorously for 2 minutes, followed by bath sonication for 15 minutes at 25°C. The mechanical energy accelerates the host-guest inclusion kinetics.

  • Equilibration: Allow the solution to rest at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background.

    • Pass: No pellet is visible. Confirm the exact concentration by measuring the UV-Vis absorbance of the supernatant (λmax depends on the phenyl ring, typically ~254 nm).

    • Fail: A pellet or turbidity remains. Increase HP-β-CD to 15% or add 2% DMSO as a wetting agent, then repeat sonication.

ProtocolWorkflow S1 Weigh (1S)-1-amino-1-phenylbut-3-yne HCl S2 Add 10% HP-β-CD in ddH2O S1->S2 S3 Vortex & Sonicate (15 min) S2->S3 S4 Centrifuge (10,000 x g) S3->S4 S5 Clear Solution: Proceed S4->S5 No Pellet S6 Turbid: Add 2% DMSO S4->S6 Pellet Formed S6->S3 Iteration

Self-validating protocol workflow for cyclodextrin-assisted solubilization.
Protocol B: Ternary Co-Solvent System (Recommended for In Vitro Assays)

Step-by-Step Methodology:

  • Primary Solvation: Dissolve the compound entirely in 5% (final volume) DMSO. Ensure the solution is optically clear.

  • Surfactant Addition: Add 5% (final volume) Tween-80 or Cremophor EL. Vortex thoroughly to create a homogenous organic/surfactant phase.

  • Aqueous Dilution: Dropwise, add 90% (final volume) of your aqueous buffer (e.g., Saline or PBS) while continuously vortexing. Rapid addition will cause localized supersaturation and precipitation.

  • Self-Validation Step (Tyndall Effect): Shine a red or green laser pointer through the vial in a dimly lit room.

    • Pass: The laser beam path is invisible or extremely faint. The compound is molecularly dissolved.

    • Fail: A bright, highly visible laser beam path indicates nano-precipitation or micellar aggregation. The solvent capacity is exceeded, and the compound is acting as a suspension rather than a true solution.

Quantitative Data: Comparative Solubility Matrix

The following table summarizes the expected solubility limits and mechanisms across different aqueous environments, allowing for rapid experimental planning.

Solvent SystemEstimated Solubility LimitPrimary Solubilization MechanismRisk of Precipitation
ddH₂O (pH 6.0) ~5 – 10 mg/mLDirect Ionization (HCl salt hydration)Low
1X PBS (pH 7.4, 137 mM NaCl) < 1 mg/mLN/A (Limited by Common Ion Effect)High
5% DMSO / 95% Saline ~2 – 5 mg/mLCo-solvency (Lattice disruption)Moderate
10% HP-β-CD in ddH₂O > 15 mg/mLHost-Guest Complexation (Shielding)Low

References

  • Title: Precaution on use of hydrochloride salts in pharmaceutical formulation Source: Journal of Pharmaceutical Sciences (PubMed) URL: [Link][2]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: ISRN Pharmaceutics (PMC) URL: [Link][1]

  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link][4]

Sources

Optimization

Purification and recrystallization methods for (1S)-1-amino-1-phenylbut-3-yne hydrochloride impurities

Welcome to the Technical Support Center for the purification and isolation of (1S)-1-amino-1-phenylbut-3-yne hydrochloride . As a chiral homopropargylic amine, this compound is a critical building block in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and isolation of (1S)-1-amino-1-phenylbut-3-yne hydrochloride . As a chiral homopropargylic amine, this compound is a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and complex nitrogen-containing heterocycles.

Isolating this specific hydrochloride salt with high chemical purity (>99%) and enantiomeric excess (>99% ee) is notoriously challenging. The synthetic pathway—typically involving the addition of a propargyl-metal reagent to a chiral sulfinamide imine—generates a highly specific profile of regioisomeric, stereoisomeric, and inorganic impurities.

This guide is engineered to provide researchers with causal troubleshooting insights and self-validating protocols to overcome these specific isolation bottlenecks.

Diagnostic Overview: Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical nature of the contaminants trapped within your crude hydrochloride matrix.

Impurity ClassSpecific ContaminantOrigin / CausalityPhysicochemical Impact
Enantiomeric (1R)-1-amino-1-phenylbut-3-yne HClIncomplete facial selectivity (Re-face attack) during the organometallic addition step.Alters biological activity; forms racemic conglomerates that drastically alter the solubility profile of the bulk powder.
Regioisomeric Allenyl amine isomerDirect nucleophilic attack by the propargyl-metal species instead of the cyclic transition state of the allenyl-metal species.Introduces a reactive allene moiety; disrupts crystal lattice packing, leading to amorphous solids.
Inorganic Salts ZnCl₂, MgCl₂, or LiClCarryover from the organometallic propargylation step.Highly hygroscopic; pulls atmospheric water into the matrix, causing the product to "oil out" instead of crystallizing.
Organic Residues tert-ButanesulfinamideCleaved chiral auxiliary from the acidic deprotection step.Competes for hydrogen bonding during lattice formation, preventing the nucleation of the hydrochloride salt.

Mechanistic Pathways of Impurity Formation

To eliminate impurities, we must first understand their origin. The formation of the allenyl and (1R)-enantiomeric impurities is a direct consequence of the metallotropic equilibrium inherent to propargylation reactions[1].

ImpurityPathway Imine Chiral Imine (Ellman's Sulfinamide) Equilibrium Propargyl <-> Allenyl Equilibrium Imine->Equilibrium reacts with Organometallic Propargyl-Metal Reagent (Zn, Mg, or In) Organometallic->Equilibrium S_Isomer Main Product (1S)-Homopropargylic Amine Equilibrium->S_Isomer Favored (Si-face) R_Isomer Enantiomeric Impurity (1R)-Homopropargylic Amine Equilibrium->R_Isomer Minor (Re-face) Allenyl Regioisomeric Impurity Allenyl Amine Equilibrium->Allenyl Allenic Attack

Mechanistic origin of enantiomeric and regioisomeric impurities during propargylation.

Troubleshooting & FAQs

Q1: My product is contaminated with the allenyl amine regioisomer. How do I remove it from the crude hydrochloride salt? A: The allenyl amine forms due to the rapid metallotropic equilibrium between propargyl and allenyl organometallic species prior to imine attack1[1]. Because the allenyl amine possesses a different pKa and spatial geometry than the homopropargylic amine, it does not easily co-crystallize. However, if NMR shows >5% allenyl contamination, recrystallization alone is insufficient. You must free-base the crude mixture, perform a rapid silica plug filtration (eluting with Hexane/EtOAc) to separate the less polar allenyl amine, and then re-form the HCl salt.

Q2: The hydrochloride salt is precipitating as a sticky oil ("oiling out") instead of forming crystals. How do I induce proper crystallization? A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the solute's melting point is depressed below the solvent's temperature. In homopropargylic amines, this is almost exclusively caused by residual water or trapped inorganic salts (e.g., ZnCl₂) acting as hygroscopic sinks 2[2]. To correct this, you must break the hydration sphere. Perform an azeotropic distillation with toluene to rigorously dry the crude oil, dissolve the residue in a minimal volume of anhydrous ethanol, and triturate with cold, anhydrous diethyl ether.

Q3: My product contains significant amounts of the (1R)-enantiomer. How can I enrich the (1S) enantiomer via recrystallization? A: Enantiomeric enrichment relies on the differential solubility between the racemate and the pure enantiomer. For (1S)-1-amino-1-phenylbut-3-yne HCl, the racemate is more soluble in moderately polar aprotic/protic mixtures than the enantiopure lattice 3[3]. Recrystallizing from an Ethanol/Ethyl Acetate system allows the pure (1S)-salt to crystallize while the racemate remains in the mother liquor. See the quantitative table below for system selection.

Solvent System (v/v)RatioSolute Conc. (mg/mL)Expected Yield RecoveryEnantiomeric Excess (ee) Enrichment
Ethanol / Ethyl Acetate 1:410075-80%+15-20% per cycle
Isopropanol / Hexane 1:58085-90%+10-15% per cycle
Methanol / MTBE 1:315060-65%+5-10% per cycle

Q4: There are high levels of inorganic salts contaminating the product. What is the most effective removal strategy? A: Direct precipitation of the HCl salt from the crude deprotection mixture co-precipitates zinc or magnesium salts. The most effective strategy is a basic aqueous wash utilizing a chelating agent. Free-base the amine into Methyl tert-butyl ether (MTBE) and wash with 0.5 M aqueous EDTA. The EDTA strongly chelates Zn²⁺ and Mg²⁺, pulling them irreversibly into the aqueous phase.

Validated Standard Operating Procedures (SOPs)

The following workflow guarantees the removal of inorganic salts, the purging of organic impurities, and the enantiomeric enrichment of the final product.

PurificationWorkflow Crude Crude (1S)-HCl Salt (Contains Salts & Isomers) FreeBase Free-Basing (aq. NaOH / MTBE) Crude->FreeBase AqPhase Aqueous Phase (Inorganic Salts Discarded) FreeBase->AqPhase Phase Separation OrgPhase Organic Phase (Free Amine) FreeBase->OrgPhase Phase Separation Acidify Acidification (Anhydrous HCl in Dioxane) OrgPhase->Acidify Crystallize Recrystallization (EtOH / EtOAc) Acidify->Crystallize Pure Pure (1S)-1-amino-1-phenylbut-3-yne HCl (>99% ee) Crystallize->Pure

Workflow for the purification and recrystallization of the homopropargylic amine hydrochloride.
Protocol A: Free-Basing and Chelation Wash (Salt Removal)
  • Dissolution: Suspend the crude (1S)-1-amino-1-phenylbut-3-yne hydrochloride (10 g) in 100 mL of MTBE.

  • Basification: Slowly add 100 mL of 1M aqueous NaOH while stirring vigorously at room temperature.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must register >10 to ensure complete deprotonation of the amine.

  • Chelation Wash: Separate the organic layer and wash it with 50 mL of 0.5 M aqueous EDTA solution, followed by 50 mL of brine.

    • Self-Validation Check: To ensure complete removal of residual zinc salts, take a 1 mL aliquot of the discarded aqueous wash phase and add 2 drops of 1M NaOH. The absence of a white, cloudy precipitate (Zn(OH)₂) validates that the organic phase is free of zinc contamination.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as a pale yellow oil.

Protocol B: Anhydrous Hydrochloride Salt Formation and Recrystallization
  • Acidification: Dissolve the free amine oil in 50 mL of anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath. Slowly add 1.1 equivalents of anhydrous HCl (4M in dioxane) dropwise. A white precipitate will form immediately.

  • Isolation: Filter the crude solid and wash with 20 mL of cold diethyl ether.

  • Recrystallization: Transfer the solid to a clean flask. Add anhydrous ethanol dropwise at reflux (approx. 78 °C) until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat and slowly add hot ethyl acetate (anti-solvent) until the solution becomes faintly turbid. Add one drop of ethanol to clear the turbidity.

    • Self-Validation Check: To confirm optimal supersaturation, place a single drop of the hot solution onto a room-temperature watch glass. It should turn opaque and crystallize within 5 seconds. If it remains clear, the solution is too dilute and requires further concentration.

  • Cooling: Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight. Filter the resulting needle-like crystals and dry under high vacuum.

References

  • Highly Diastereoselective Syntheses of Propargylic Acid and Homopropargylic Systems ResearchGate 2

  • Stereocontrolled Addition of Scrambling ortho-Sulfinyl Carbanions: Easy Access to Homopropargylamines and α-Allenylamines ResearchGate 1

  • Synthesis of Heterocyclic Compounds via Intramolecular [4+2] Cycloadditions of Conjugated Enynes DSpace@MIT 3

  • Accepted Article - RUA: Stereoselective Synthesis of Tetrahydroisoquinolines from Chiral 4-Azaocta-1,7-diynes Universidad de Alicante 4

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Chiral Amine Coupling

Substrate Focus: (1S)-1-amino-1-phenylbut-3-yne (α-propargylbenzylamine) As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the coupling of chiral, sterically hindered primary am...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Focus: (1S)-1-amino-1-phenylbut-3-yne (α-propargylbenzylamine)

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the coupling of chiral, sterically hindered primary amines. The substrate (1S)-1-amino-1-phenylbut-3-yne features an α-chiral center flanked by a bulky phenyl ring and a propargyl group . This dense steric environment significantly raises the activation energy required for nucleophilic attack during amide bond formation or cross-coupling.

When standard protocols fail, researchers often observe unreacted starting materials, complete loss of stereochemical integrity, or unexpected by-products. This guide provides field-proven, self-validating methodologies to troubleshoot and overcome these specific thermodynamic and kinetic barriers.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my amide coupling with (1S)-1-amino-1-phenylbut-3-yne yield a guanidino by-product instead of the desired amide?

A: This is a classic kinetic failure caused by the choice of coupling reagent. When using uronium/aminium-based reagents like HATU or HBTU, the carboxylic acid is converted into an active ester (e.g., an OAt ester). Because (1S)-1-amino-1-phenylbut-3-yne is sterically hindered, its nucleophilic attack on the active ester is exceptionally slow. This prolonged reaction window allows the unreacted amine to directly attack the excess uronium salt, forming a dead-end guanidino by-product and terminating the reaction , .

The Solution: Switch to a phosphonium-based coupling reagent like PyAOP . The electrophilic phosphorus center in PyAOP does not react with the free amine, completely eliminating the guanidinylation side-reaction while maintaining the high reactivity of the generated OAt ester .

Q2: Even with PyAOP, my coupling yields are low when reacting with a bulky carboxylic acid. How can I force this reaction to completion?

A: When both coupling partners are sterically demanding, even highly reactive OAt esters may fail to overcome the steric clash in the transition state. In these extreme cases, you must change the nature of the activated intermediate.

The Solution: Utilize the TCFH-NMI (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate / N-methylimidazole) system. TCFH generates a highly electrophilic acyl imidazolium intermediate in situ. Because acyl imidazoliums are less sterically demanding than OBt/OAt esters, they are highly susceptible to attack by low-nucleophilicity or sterically congested amines like (1S)-1-amino-1-phenylbut-3-yne, .

Q3: How do I prevent racemization at the α-chiral center during these extended, harsh coupling conditions?

A: Extended reaction times increase the risk of base-catalyzed epimerization via oxazolone formation. The Solution: First, replace HOBt or HOAt with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure provides superior suppression of racemization due to its unique assisted basic catalysis mechanism , . Second, swap standard bases like DIPEA for a milder, sterically hindered base such as 2,4,6-trimethylpyridine (TMP/collidine), which neutralizes acid by-products without abstracting the sensitive α-proton .

Part 2: Data Presentation & Reagent Selection

The following table summarizes the quantitative performance profiles of various coupling reagents when applied to sterically hindered substrates .

Coupling Reagent SystemActive IntermediateSteric ToleranceRacemization RiskSide-Reaction Risk (Guanidinylation)
EDC / HOBt OBt esterLowModerateNone
HATU / DIPEA OAt esterModerateLowHigh (with hindered amines)
PyAOP / OxymaPure Oxyma esterHighVery Low None
TCFH / NMI Acyl imidazoliumVery High ModerateNone
Visualizing the Reagent Selection Workflow

ReagentSelection Start Assess Steric Hindrance of Carboxylic Acid & Amine Moderate Moderate Hindrance Start->Moderate Typical substrates Severe Severe Hindrance (e.g., (1S)-1-amino-1-phenylbut-3-yne) Start->Severe Bulky/Deactivated Standard HATU or COMU + DIPEA (Standard coupling) Moderate->Standard Phosphonium PyAOP + OxymaPure (Avoids guanidinylation) Severe->Phosphonium Prolonged reaction times AcidFluoride TCFH + NMI (In-situ acyl imidazolium) Severe->AcidFluoride Extreme steric clash

Caption: Decision tree for selecting coupling reagents based on steric hindrance.

Part 3: Self-Validating Experimental Protocols

Protocol A: PyAOP/OxymaPure Mediated Coupling (Optimized for Stereochemical Integrity)

Use this protocol when preserving the chirality of both the amine and the carboxylic acid is the absolute highest priority.

Self-Validation Checkpoint: The addition of PyAOP to OxymaPure will cause a distinct color change (often yellow/orange), confirming the formation of the active Oxyma ester.

  • Pre-activation: In an oven-dried vial under inert atmosphere (N₂), dissolve the carboxylic acid (1.2 equiv.) and OxymaPure (1.2 equiv.) in anhydrous DMF (0.2 M).

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) (3.0 equiv.). Stir for 2 minutes.

  • Activation: Add PyAOP (1.2 equiv.) in one portion. Stir at room temperature for 5–10 minutes to ensure complete formation of the active ester.

  • Coupling: Add (1S)-1-amino-1-phenylbut-3-yne hydrochloride (1.0 equiv.). Note: If using the HCl salt, add an additional 1.0 equiv. of TMP to liberate the free base.

  • Monitoring (LC-MS): Stir at room temperature for 12–24 hours. Quench a 5 µL aliquot in 100 µL of 1:1 MeCN/H₂O. LC-MS must show the disappearance of the amine mass and the appearance of the product mass [M+H]+ = Mass(acid) + Mass(amine) - 18.

  • Workup: Dilute with EtOAc, wash sequentially with 10% aqueous citric acid (to remove TMP), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: TCFH-NMI Mediated Coupling (Optimized for Extreme Steric Hindrance)

Use this protocol when Protocol A stalls due to severe thermodynamic barriers.

TCFHMechanism Acid Carboxylic Acid Intermediate Acyl Imidazolium (Highly Electrophilic) Acid->Intermediate Activation TCFH TCFH + NMI (Activator) TCFH->Intermediate Product Sterically Hindered Amide Bond Intermediate->Product Nucleophilic Attack Amine (1S)-1-amino-1- phenylbut-3-yne Amine->Product

Caption: Mechanistic pathway of TCFH-NMI mediated amide coupling.

  • Reagent Mixing: Dissolve the carboxylic acid (1.2 equiv.) and (1S)-1-amino-1-phenylbut-3-yne hydrochloride (1.0 equiv.) in anhydrous CH₂Cl₂ or MeCN (0.1 M).

  • Base/Activator Addition: Add N-methylimidazole (NMI) (3.5 equiv.). The excess NMI serves as both the base to liberate the amine salt and the nucleophilic catalyst to form the acyl imidazolium.

  • Coupling: Cool the mixture to 0 °C. Add TCFH (1.2 equiv.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature. The generation of the acyl imidazolium is rapid, and coupling typically completes within 2–6 hours despite severe steric hindrance.

  • Validation & Workup: Confirm completion via TLC (ninhydrin stain for the primary amine should disappear). Quench with water, extract with CH₂Cl₂, wash with 1M HCl, saturated NaHCO₃, and brine. Purify via flash chromatography.

References

  • Digital CSIC. "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis." Synthesis. [Link]

  • ACS Omega. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Publications.[Link]

  • RSC. "General Chemoselective Hindered Amide Coupling Enabled by TCFH-Catalytic Oxyma and Transient Imine Protection." Chemical Science. [Link]

Reference Data & Comparative Studies

Validation

Reactivity comparison between (1S)-1-amino-1-phenylbut-3-yne and (1R)-1-amino-1-phenylbut-3-yne

As a Senior Application Scientist, I frequently encounter the challenge of differentiating enantiomers during the synthesis of complex active pharmaceutical ingredients (APIs). The compounds (1S)-1-amino-1-phenylbut-3-yn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of differentiating enantiomers during the synthesis of complex active pharmaceutical ingredients (APIs). The compounds (1S)-1-amino-1-phenylbut-3-yne and (1R)-1-amino-1-phenylbut-3-yne are enantiomers of a highly versatile homopropargylic amine. Structurally, they possess a terminal alkyne, a phenyl ring, and a primary amine at the C1 chiral center.

Because they are enantiomers, their intrinsic physical properties and reactivity toward achiral reagents are identical. However, their reactivity diverges dramatically in chiral environments. This guide objectively compares their performance in asymmetric environments and provides self-validating experimental workflows for their resolution.

Theoretical Framework: Causality in Chiral Recognition

To selectively react or separate these enantiomers, we must introduce a chiral environment that creates a diastereomeric transition state. One of the most robust methods for this is enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B).

The Causality of (R)-Selectivity: Why does CAL-B selectively acylate the (1R)-enantiomer while leaving the (1S)-enantiomer untouched? The causality lies in the steric architecture of the enzyme's active site. According to Kazlauskas' rule for primary amines, CAL-B features a large hydrophobic pocket and a medium-sized binding pocket.

  • The (1R)-Enantiomer: Aligns its large phenyl group and medium homopropargyl group perfectly within these respective pockets. This optimal binding positions the primary amine for a rapid nucleophilic attack on the acyl-enzyme intermediate, lowering the activation energy ( ΔG‡ ).

  • The (1S)-Enantiomer: Experiences severe steric repulsion with the walls of the binding pocket. This structural clash drastically increases ΔG‡ , rendering the (1S)-enantiomer virtually unreactive1[1].

G Racemate Racemic 1-amino-1-phenylbut-3-yne Enzyme CAL-B (Lipase) + Acyl Donor Racemate->Enzyme R_amide (1R)-Amide (Fast Reaction) Enzyme->R_amide k_fast (R-selective) S_amine (1S)-Amine (Unreacted, Slow) Enzyme->S_amine k_slow (S-rejected)

Enzymatic kinetic resolution pathway demonstrating CAL-B (R)-selectivity.

Quantitative Reactivity Comparison

The table below summarizes the reactivity profiles of both enantiomers when subjected to standard achiral and chiral conditions. The kinetic resolution data is representative of CAL-B catalyzed acylation for 1-phenylalkylamine derivatives, demonstrating the extreme enantiomeric ratio ( E -value) achievable2[2].

Parameter(1S)-1-amino-1-phenylbut-3-yne(1R)-1-amino-1-phenylbut-3-yne
Achiral Acylation (e.g., AcCl, Et₃N) Rapid, quantitative yieldRapid, quantitative yield
Enzymatic Acylation (CAL-B, 40°C) Unreactive ( kslow​ )Highly reactive ( kfast​ )
Product Formed (at 50% Conversion) Free Amine (Recovered)Acetamide / Methoxyacetamide
Enantiomeric Excess ( ee ) at 12h > 99% ( ees​ )> 99% ( eep​ )
Enantiomeric Ratio ( E -value) N/A> 200

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By coupling the enzymatic reaction with an acid/base extraction, we mechanically force the separation of the unreacted (1S)-amine from the (1R)-amide. The subsequent chiral HPLC analysis serves as the final validation step, confirming that the chemical separation aligns perfectly with the predicted enzymatic stereoselectivity3[3].

Step 1: Enzymatic Kinetic Resolution
  • Preparation: Dissolve 10 mmol of racemic 1-amino-1-phenylbut-3-yne in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Catalyst Addition: Add 15 mmol of ethyl methoxyacetate (acyl donor) and 200 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Stir the suspension at 40°C for 12 hours. Monitor the reaction via GC until exactly 50% conversion is reached.

  • Quenching: Filter the mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the enzyme with 10 mL of MTBE.

Step 2: Acid/Base Extraction (Separation)
  • Acidification: Transfer the filtrate to a separatory funnel and extract with 1M HCl (3 × 20 mL).

    • Causality: The unreacted (1S)-amine is protonated and moves to the aqueous layer. The neutral (1R)-amide remains in the organic layer.

  • Organic Layer Processing: Dry the MTBE layer over MgSO₄, filter, and concentrate in vacuo to yield the enantiopure (1R)-amide.

  • Aqueous Layer Processing: Basify the aqueous layer to pH 12 using 2M NaOH, then extract with dichloromethane (3 × 20 mL). Dry and concentrate to recover the enantiopure (1S)-amine.

Step 3: Analytical Validation via Chiral HPLC

Analyze both isolated fractions using a cellulose-based chiral stationary phase (e.g., Chiralcel OD-H) to validate the enantiomeric excess ( ee>99% ).

G Sample Reaction Mixture (Amide + Amine) Prep Acid/Base Extraction (Separation) Sample->Prep AmineFrac Amine Fraction (1S-enriched) Prep->AmineFrac AmideFrac Amide Fraction (1R-enriched) Prep->AmideFrac HPLC Chiral HPLC (Cellulose-based CSP) AmineFrac->HPLC AmideFrac->HPLC Data Chromatogram (ee > 99%) HPLC->Data

Workflow for the separation and chiral HPLC validation of resolved enantiomers.

Conclusion

The differentiation between (1S)- and (1R)-1-amino-1-phenylbut-3-yne is impossible under standard achiral conditions but highly efficient when leveraging the steric constraints of chiral catalysts like CAL-B. By utilizing the differing activation energies ( ΔΔG‡ ) within the enzyme's active site, researchers can achieve perfect kinetic resolution, yielding enantiopure building blocks critical for advanced pharmaceutical synthesis .

References

  • Catalytic Asymmetric Propargylation.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B.
  • Effect of Solvent Polarity on Enantioselectivity in Candida Antarctica Lipase B Catalyzed Kinetic Resolution of Primary and Secondary Alcohols.

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of (1S)-1-amino-1-phenylbut-3-yne

Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of (1S)-1-amino-1-phenylbut-3-yne Executive Summary (1S)-1-amino-1-phenylbut-3-yne is a highly valuable chiral homopropargylic amine synthon, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of (1S)-1-amino-1-phenylbut-3-yne

Executive Summary

(1S)-1-amino-1-phenylbut-3-yne is a highly valuable chiral homopropargylic amine synthon, frequently utilized in the synthesis of monoamine oxidase (MAO) inhibitors [1] and target-specific pharmacodynamic imaging agents [2]. Accurate structural elucidation and impurity profiling of this compound require rigorous mass spectrometry (MS). This guide objectively compares the performance of the two dominant analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-Q-TOF) MS/MS —in analyzing the specific fragmentation patterns of this molecule.

Mechanistic Causality: The Physics of Propargylamine Fragmentation

To evaluate platform performance, one must first understand why (1S)-1-amino-1-phenylbut-3-yne fragments the way it does. The fragmentation is driven by the primary amine group and the competing stabilities of the adjacent functional groups (the phenyl ring vs. the propargyl group).

According to Stevenson’s Rule, during bond cleavage, the positive charge is retained on the fragment with the lowest ionization energy [3]. Because the nitrogen atom possesses a lone pair of electrons, it strongly directs α -cleavage .

  • Radical Site-Driven Cleavage (EI-MS): Under hard 70 eV ionization, the molecule forms a radical cation ( M∙+ ). Homolytic α -cleavage results in the expulsion of a propargyl radical ( ∙C3​H3​ , 39 Da). The remaining charge is stabilized by both the nitrogen lone pair and the phenyl ring, forming a highly stable iminium cation ( m/z 106.0657).

  • Even-Electron Rule (ESI-MS/MS): Under soft ionization, the protonated molecule ( [M+H]+ ) is an even-electron species. It cannot easily lose a radical. Instead, it undergoes heterolytic cleavage coupled with proton transfer to expel a neutral propyne molecule ( C3​H4​ , 40 Da), yielding the exact same iminium cation ( m/z 106.0657).

Fragmentation M (1S)-1-amino-1-phenylbut-3-yne Precursor Ion F1 Iminium Cation [C7H8N]+ m/z 106.0657 (Base Peak) M->F1 ESI: Neutral Loss of C3H4 (40 Da) EI: Radical Loss of •C3H3 (39 Da) F2 Alkyne-Amine Cation[C4H6N]+ m/z 68.0500 M->F2 ESI: Neutral Loss of C6H6 (78 Da) EI: Radical Loss of •C6H5 (77 Da) F3 Deaminated Cation[C10H9]+ m/z 129.0704 M->F3 ESI Only: Loss of NH3 (17 Da)

Figure 1: Divergent MS fragmentation pathways of (1S)-1-amino-1-phenylbut-3-yne based on ionization source.

Platform Comparison: GC-EI-MS vs. LC-ESI-Q-TOF MS/MS

When selecting an analytical platform for chiral propargylamines, researchers must balance the need for standardized fingerprinting against the need for high-resolution mechanistic proof.

A. Single Quadrupole GC-EI-MS (e.g., Agilent 5977B)
  • Performance Profile: Utilizes hard ionization (70 eV) to shatter the molecule into highly reproducible fragment patterns.

  • Advantages: Excellent for library matching (NIST standard libraries). Highly robust for volatile/semi-volatile amine quantification.

  • Limitations: The molecular ion ( M∙+ at m/z 145) is often extremely weak or entirely absent due to the rapid α -cleavage of the propargyl group. Cannot distinguish isobaric interferences (e.g., distinguishing C7​H8​N+ from C8​H10+​ ).

B. High-Resolution LC-ESI-Q-TOF MS/MS (e.g., Waters Xevo G2-XS)
  • Performance Profile: Utilizes soft electrospray ionization to preserve the intact precursor ion ( [M+H]+ at m/z 146.0970), followed by targeted Collision-Induced Dissociation (CID).

  • Advantages: High-Resolution Accurate Mass (HRAM) provides sub-2 ppm mass accuracy, allowing for exact elemental composition assignment. Essential for identifying unknown impurities in drug synthesis [4].

  • Limitations: Susceptible to matrix-induced ion suppression. Fragmentation spectra are highly dependent on the applied Collision Energy (CE) and do not match standardized EI libraries.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be a self-validating system incorporating internal System Suitability Testing (SST) and Quality Control (QC) gates.

Protocol A: High-Resolution LC-ESI-Q-TOF MS/MS Workflow
  • Sample Preparation: Dilute (1S)-1-amino-1-phenylbut-3-yne to 10 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

    • Self-Validation Gate: Spike with 5 ng/mL of a 13C6​ -labeled analog (Internal Standard) to continuously monitor and correct for ESI ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UPLC column. Utilize a gradient elution of 0.1% Formic Acid in water (Mobile Phase A) to Acetonitrile (Mobile Phase B).

    • Self-Validation Gate: Execute blank injections pre- and post-sample to confirm zero column carryover.

  • MS/MS Acquisition: Operate the Q-TOF in positive ESI mode using Data-Independent Acquisition (DIA, e.g., MSE ). Set a low CE (4 eV) to preserve the precursor and a high CE ramp (15–40 eV) for comprehensive fragmentation.

    • Self-Validation Gate: Continuously infuse Leucine Enkephalin ( m/z 556.2771) via a secondary LockSpray emitter to maintain real-time mass accuracy <2 ppm.

Protocol B: Standardized GC-EI-MS Workflow
  • Derivatization: Primary amines exhibit severe peak tailing on standard GC stationary phases. Derivatize the sample using Trifluoroacetic anhydride (TFAA) to form a volatile TFA-amide.

    • Self-Validation Gate: Analyze an underivatized control aliquot in parallel to calculate derivatization efficiency (Acceptance criteria: >98% conversion).

  • GC Separation: Inject 1 µL (10:1 split) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven ramp from 60°C to 280°C at 15°C/min.

  • EI Acquisition: Operate the source at 70 eV, scanning m/z 40–300.

    • Self-Validation Gate: Run a daily Perfluorotributylamine (PFTBA) tuning standard to verify mass axis calibration and target relative abundances ( m/z 69, 219, 502).

Workflow S1 Sample Prep & Derivatization QC1 QC Gate 1: IS Recovery >95% S1->QC1 S2 Chromatographic Separation QC1->S2 Pass QC2 QC Gate 2: Lock-Mass Error <2 ppm or PFTBA Tune Pass S2->QC2 S3 MS Acquisition & Data Processing QC2->S3 Pass

Figure 2: Self-validating analytical workflow integrating critical QC gates for MS analysis.

Comparative Data Presentation

The table below summarizes the quantitative fragmentation data, highlighting the mechanistic differences (radical vs. neutral loss) between the two platforms while arriving at the same diagnostic fragment structures.

Fragment IdentityNeutral / Radical LossGC-EI-MS (70 eV) Expected m/z LC-ESI-Q-TOF Expected m/z Exact Mass (Theoretical)Required Mass Accuracy
Precursor Ion None145 ( M∙+ )146.0970 ( [M+H]+ )146.0964< 2.0 ppm
Iminium Cation Propargyl (EI: 39 Da, ESI: 40 Da)106106.0657106.0651< 2.0 ppm
Alkyne-Amine Cation Phenyl (EI: 77 Da, ESI: 78 Da)6868.050068.0495< 2.0 ppm
Deaminated Cation Ammonia ( NH3​ , 17 Da)N/A (Rare in EI)129.0704129.0704< 2.0 ppm
Tropylium Ion Complex Rearrangement9191.054891.0542< 2.0 ppm

Note: The exact mass calculations demonstrate the power of Q-TOF systems. While a single quadrupole GC-MS rounds the iminium cation to m/z 106, the Q-TOF measures 106.0657, definitively proving the elemental formula C7​H8​N+ over isobaric hydrocarbon interferences like Xylene ( C8​H10∙+​ , exact mass 106.0783).

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
Validation

Advanced Application Guide: Benchmarking (1S)-1-amino-1-phenylbut-3-yne Hydrochloride Against Alternative Chiral Propargylamines

Executive Summary & Chemical Context Chiral propargylamines are indispensable pharmacophores in modern drug discovery, serving as core structural motifs in monoamine oxidase (MAO) inhibitors (e.g., rasagiline) and versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Chiral propargylamines are indispensable pharmacophores in modern drug discovery, serving as core structural motifs in monoamine oxidase (MAO) inhibitors (e.g., rasagiline) and versatile precursors for nitrogen-containing heterocycles[1]. As a Senior Application Scientist, selecting the right chiral building block dictates both the efficiency of your synthetic route and the stereochemical integrity of your final API.

This guide objectively evaluates (1S)-1-amino-1-phenylbut-3-yne hydrochloride (CAS: 1423802-96-3) against other synthetically derived chiral propargylamines. By analyzing structural versatility, enantioselectivity, and reaction causality, this document provides a self-validating framework for integrating these compounds into complex drug development workflows.

Structural & Mechanistic Comparison

The utility of a chiral propargylamine is defined by its substitution pattern. (1S)-1-amino-1-phenylbut-3-yne hydrochloride possesses three critical features: a primary amine (stabilized as an HCl salt), a chiral benzylic center , and a terminal alkyne .

(1S)-1-amino-1-phenylbut-3-yne vs. Tertiary Propargylamines (A3-Coupling)

The most common method for synthesizing chiral propargylamines in-house is the asymmetric A3-coupling (Aldehyde-Alkyne-Amine)[1]. However, A3-coupling heavily favors secondary amines, yielding tertiary propargylamines[1]. Synthesizing primary propargylamines via A3-coupling is notoriously difficult due to the instability of the primary imine intermediates and their propensity for over-reaction[1]. Utilizing the commercially available (1S)-1-amino-1-phenylbut-3-yne bypasses the need for complex, highly optimized Cu(I)/Pybox chiral ligand systems[1], providing immediate access to a primary amine for downstream amide/urea formation.

Terminal vs. Internal Alkynes

Many asymmetric alkynylation methodologies utilize substituted alkynes (e.g., phenylacetylene or silylacetylenes) to stabilize the transition state, resulting in internal alkynes or requiring subsequent deprotection steps[1]. (1S)-1-amino-1-phenylbut-3-yne features a native terminal alkyne, making it immediately primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

Comparison with Fluorinated and N-Phosphonyl Derivatives

Recent advancements have introduced chiral fluorinated propargylamines via chemoselective biomimetic hydrogenation[2] and N-phosphonyl propargylamines via lithium acetylide additions[3]. While fluorinated variants offer enhanced metabolic stability[2], and N-phosphonyl auxiliaries provide excellent diastereocontrol (up to 99:1 dr)[3], they require multi-step auxiliary cleavage. (1S)-1-amino-1-phenylbut-3-yne HCl offers an unencumbered, easily liberated primary amine.

Pathway A (1S)-1-amino-1-phenylbut-3-yne HCl B CuAAC (Click Chemistry) Triazole Pharmacophores A->B Cu(I), Azides C Sonogashira Coupling Extended Alkynes A->C Pd/Cu, Aryl Halides D Amine Derivatization Amides/Ureas A->D Acyl Chlorides, Base

Divergent downstream synthetic pathways of (1S)-1-amino-1-phenylbut-3-yne.

Quantitative Data Comparison

The following table summarizes the performance metrics of (1S)-1-amino-1-phenylbut-3-yne against in-house synthesized alternatives.

Substrate ClassSynthesis / Sourcing MethodTypical EnantiopurityKey Structural AdvantagePrimary Limitation
(1S)-1-amino-1-phenylbut-3-yne HCl Commercial / Chiral Resolution>99% eeTerminal alkyne + Primary amineFixed stereocenter (requires sourcing the (1R) enantiomer separately if needed).
Tertiary Propargylamines Asymmetric A3-Coupling (CuBr/Quinap)[4]82–96% ee[1]Highly modular R-groupsDifficult to achieve primary amines; often yields internal alkynes[1].
Fluorinated Propargylamines Biomimetic Hydrogenation (Ru-catalyzed)[2]Up to 98% ee[2]High metabolic stability (C-F bonds)[2]Requires complex fluorinated imine precursors[2].
N-Phosphonyl Propargylamines Chiral N-phosphonylimine + Acetylides[3]>96:4 dr[3]Excellent diastereocontrol[3]Requires harsh basic conditions for acetylide generation[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and orthogonal analytical checks to ensure that causality (e.g., reagent choice) directly correlates with measurable outcomes.

Protocol A: Stereoretentive CuAAC Derivatization of (1S)-1-amino-1-phenylbut-3-yne HCl

Objective: Construct a 1,2,3-triazole pharmacophore without racemizing the benzylic chiral center.

Causality & Design Choices:

  • Ascorbic Acid Addition: Cu(I) is highly susceptible to disproportionation and oxidation. Sodium ascorbate is used to continuously reduce any Cu(II) back to the active Cu(I) species, preventing oxidative Glaser homocoupling of the terminal alkyne.

  • pH Control: The substrate is an HCl salt. Using a mild base (e.g., DIPEA) neutralizes the salt to facilitate solubility, but over-basification can lead to base-catalyzed racemization of the benzylic proton.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve (1S)-1-amino-1-phenylbut-3-yne HCl (1.0 equiv, 0.5 mmol) and the target organic azide (1.05 equiv) in a 1:1 mixture of t -BuOH and H2​O (4 mL).

  • Internal Standard (Self-Validation): Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene. Rationale: This allows for quantitative NMR (qNMR) analysis of the crude mixture to establish a closed mass-balance loop, differentiating between reaction failure and workup loss.

  • Catalyst Generation: Add sodium ascorbate (0.2 equiv, freshly prepared 1M aqueous solution), followed by CuSO4​⋅5H2​O (0.05 equiv).

  • Reaction Monitoring: Stir at room temperature. Monitor via LC-MS. The presence of the internal standard allows you to plot conversion kinetics accurately.

  • Workup & Validation: Extract with EtOAc (3 x 5 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

  • Orthogonal Check: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column) and compare it against a racemic standard to confirm >99% ee retention.

Workflow S1 1. Substrate + IS Preparation S2 2. Catalytic Cu(I) Generation S1->S2 S3 3. LC-MS Reaction Monitoring S2->S3 S4 4. Workup & Chiral HPLC S3->S4

Self-validating experimental workflow for CuAAC ensuring stereochemical integrity.

Protocol B: In-House Asymmetric A3-Coupling (For Comparison)

Objective: Synthesize a tertiary chiral propargylamine to benchmark against the primary amine substrate.

Causality & Design Choices:

  • Ligand Selection: (R)-Quinap is utilized with CuBr because the steric bulk of the naphthyl and isoquinoline rings effectively shields one face of the intermediate iminium ion, forcing the acetylide to attack enantioselectively[4].

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a Schlenk flask under Argon, combine CuBr (0.05 equiv) and (R)-Quinap (0.055 equiv) in dry toluene (2 mL). Stir for 30 minutes.

  • Reagent Addition: Add the secondary amine (e.g., dibenzylamine, 1.0 equiv) and the aldehyde (1.0 equiv), followed by the terminal alkyne (1.2 equiv)[1].

  • Validation Step: Add an internal standard (e.g., dodecane) for GC-FID tracking.

  • Execution: Stir at room temperature for 24-48 hours.

  • Analysis: Quench with water, extract, and determine the enantiomeric excess via Chiral SFC (Supercritical Fluid Chromatography). Note: Expect lower ee (32-78%) if using aromatic aldehydes compared to aliphatic ones[1].

Conclusion

While modern asymmetric catalysis provides robust methods for synthesizing tertiary, fluorinated, and N-phosphonyl propargylamines[1][2][3], (1S)-1-amino-1-phenylbut-3-yne hydrochloride remains an elite building block for drug development. Its unique combination of a primary amine and a terminal alkyne bypasses the synthetic bottlenecks of A3-coupling, offering researchers a guaranteed, highly enantiopure starting point for complex pharmacophore construction.

References

  • The Asymmetric A3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines Source: MDPI (Molecules) URL:[Link]

  • Synthesis of Chiral Fluorinated Propargylamines via Chemoselective Biomimetic Hydrogenation Source: ACS (Organic Letters) URL:[Link]

  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling Source: Organic-Chemistry.org URL:[Link]

  • Chiral N-phosphonyl imine chemistry: an efficient asymmetric synthesis of chiral N-phosphonyl propargylamines Source: RSC (Organic & Biomolecular Chemistry) URL:[Link]

Sources

Comparative

A Spectroscopic Guide to Differentiating (1S)-1-amino-1-phenylbut-3-yne: Free Base vs. Hydrochloride Salt

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of active pharmaceutical ingredients (APIs) and their precursors is paramount. Chiral propargylamines, such as (...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of active pharmaceutical ingredients (APIs) and their precursors is paramount. Chiral propargylamines, such as (1S)-1-amino-1-phenylbut-3-yne, are valuable building blocks in organic synthesis. This molecule can exist in its neutral form, the free base, or as a protonated salt, typically the hydrochloride. The differentiation between these two forms is crucial for process control, quality assurance, and understanding physicochemical properties like solubility and stability. This guide provides an in-depth spectroscopic comparison of (1S)-1-amino-1-phenylbut-3-yne free base and its hydrochloride salt, leveraging nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The analysis is grounded in fundamental chemical principles and supported by predicted spectral data and established experimental protocols.

The Chemical Foundation: The Impact of Protonation

The core difference between the free base and the hydrochloride salt lies in the protonation state of the primary amine. The lone pair of electrons on the nitrogen atom of the free base readily accepts a proton from an acid, such as hydrochloric acid (HCl), to form an ammonium salt. This conversion from a neutral amine (-NH₂) to a positively charged ammonium group (-NH₃⁺) induces significant changes in the molecule's electronic structure, which are readily observable through various spectroscopic techniques.

The introduction of a positive charge on the nitrogen atom creates a strong inductive effect, withdrawing electron density from neighboring atoms. This deshielding effect is a key diagnostic feature in NMR spectroscopy. Furthermore, the change in the N-H bonds and the introduction of the N-H⁺ moiety result in distinct vibrational modes detectable by IR spectroscopy.

Caption: Protonation of (1S)-1-amino-1-phenylbut-3-yne.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Forms

NMR spectroscopy is arguably the most powerful tool for distinguishing between the free base and its hydrochloride salt due to the sensitivity of chemical shifts to the local electronic environment.

¹H NMR Spectroscopy

Upon protonation, the protons on and near the nitrogen atom experience significant deshielding, resulting in a downfield shift of their corresponding signals.

  • Amine/Ammonium Protons (N-H): In the free base, the -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent, often in the range of 1.5-3.0 ppm. In contrast, the -NH₃⁺ protons of the hydrochloride salt are significantly deshielded and appear much further downfield, typically in the range of 8.0-9.0 ppm, often as a broad signal.[1]

  • Methine Proton (C1-H): The proton attached to the same carbon as the nitrogen (the benzylic proton) is highly sensitive to the protonation state. For the free base, this proton is expected around 4.2 ppm. In the hydrochloride salt, the strong electron-withdrawing effect of the -NH₃⁺ group causes a significant downfield shift, with the signal appearing around 5.2 ppm.

  • Methylene Protons (C2-H₂): The protons on the carbon adjacent to the chiral center also experience a downfield shift upon protonation, though to a lesser extent than the methine proton.

  • Aromatic Protons: The protons on the phenyl ring generally show minor shifts upon protonation of the amine group.

¹³C NMR Spectroscopy

The inductive effect of the ammonium group also influences the chemical shifts of the carbon atoms.

  • C1 (Benzylic Carbon): This carbon, directly attached to the nitrogen, will show the most pronounced downfield shift upon protonation.

  • C2: The adjacent carbon will also experience a noticeable downfield shift.

  • Aromatic Carbons: The carbons of the phenyl ring, particularly the ipso-carbon, will exhibit small downfield shifts.

  • Alkynyl Carbons (C3 and C4): These carbons are further from the site of protonation and are expected to show minimal changes in their chemical shifts.

Assignment Free Base (Predicted ¹H Shift, ppm) Hydrochloride Salt (Predicted ¹H Shift, ppm) Δδ (ppm)
C1-H ~4.2~5.2~1.0
C2-H~2.6~3.1~0.5
C4-H ~2.2~2.5~0.3
NH ₂/NH ₃⁺~1.8 (broad s)~8.5 (broad s)~6.7
Phenyl-H ~7.3-7.4~7.4-7.6~0.1-0.2
Assignment Free Base (Predicted ¹³C Shift, ppm) Hydrochloride Salt (Predicted ¹³C Shift, ppm) Δδ (ppm)
C 1~52~58~6
C 2~35~38~3
C 3~82~81~-1
C 4~72~74~2
C -ipso~142~138~-4
C -ortho~127~129~2
C -meta~129~130~1
C -para~128~130~2

Disclaimer: The NMR data presented is based on computational predictions and is intended for illustrative purposes. Actual experimental values may vary.

Infrared (IR) Spectroscopy: Unveiling Vibrational Signatures

IR spectroscopy provides a rapid and effective method for distinguishing between the free base and its hydrochloride salt by observing the characteristic vibrational modes of the amine and ammonium groups.

  • N-H Stretching:

    • Free Base: Primary amines typically show two medium-intensity, sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[2][3]

    • Hydrochloride Salt: The formation of the -NH₃⁺ group leads to the appearance of a very broad and strong absorption band in the 2400-3200 cm⁻¹ region.[4] This broad envelope is a hallmark of an ammonium salt and is often overlaid with the C-H stretching bands.

  • N-H Bending:

    • Free Base: A medium to strong scissoring vibration for the -NH₂ group is typically observed between 1590 and 1650 cm⁻¹.

    • Hydrochloride Salt: The ammonium salt exhibits a characteristic asymmetric bending vibration around 1500-1600 cm⁻¹ and a symmetric bending vibration near 1400 cm⁻¹.[4]

  • C≡C and ≡C-H Stretching:

    • The terminal alkyne C≡C stretch is expected as a weak band around 2120 cm⁻¹.

    • The terminal ≡C-H stretch should appear as a sharp, medium-intensity band around 3300 cm⁻¹. In the free base spectrum, this may be close to the N-H stretches, while in the salt spectrum, it will likely be a sharp peak on the edge of the broad ammonium stretch.

Vibrational Mode Free Base (Typical Wavenumber, cm⁻¹) Hydrochloride Salt (Typical Wavenumber, cm⁻¹)
N-H Stretch3300-3500 (two sharp bands)2400-3200 (broad, strong envelope)
N-H Bend1590-1650~1600 and ~1400
≡C-H Stretch~3300 (sharp)~3300 (sharp)
C≡C Stretch~2120 (weak)~2120 (weak)
Aromatic C-H Stretch>3000>3000

Mass Spectrometry (MS): A Matter of Mass

In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the two forms will behave differently.

  • Free Base: In positive ion mode ESI-MS, the free base will readily accept a proton from the solvent to form the protonated molecule [M+H]⁺. For (1S)-1-amino-1-phenylbut-3-yne (Molar Mass ≈ 145.21 g/mol ), this will result in a prominent ion at an m/z of approximately 146.2.

  • Hydrochloride Salt: When dissolved, the hydrochloride salt already exists as the protonated species. Therefore, direct infusion ESI-MS in positive ion mode will also show the same ion at m/z 146.2. The salt will not be observed as a single entity with the mass of the amine plus HCl.

While MS alone may not differentiate the starting material, it is crucial for confirming the molecular weight of the base structure. The differentiation lies in the sample preparation and the context of the analysis.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

G cluster_workflow Spectroscopic Analysis Workflow prep Sample Preparation (Free Base or HCl Salt) nmr NMR Analysis (¹H and ¹³C) prep->nmr Dissolve in appropriate deuterated solvent ir ATR-FTIR Analysis prep->ir Place solid sample directly on ATR crystal ms ESI-MS Analysis prep->ms Dissolve in appropriate solvent for infusion data Data Interpretation & Comparison nmr->data ir->data ms->data

Caption: General workflow for spectroscopic comparison.

Protocol 1: NMR Spectroscopy
  • Sample Preparation (Free Base):

    • Accurately weigh 5-10 mg of the free base.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a good choice for the free base due to its good solubilizing power for neutral organic molecules.

  • Sample Preparation (Hydrochloride Salt):

    • Accurately weigh 5-10 mg of the hydrochloride salt.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O). The salt form is often insoluble in CDCl₃ but soluble in more polar solvents like DMSO-d₆ or D₂O.[5] Note that if D₂O is used, the acidic -NH₃⁺ protons will exchange with deuterium and become invisible in the ¹H NMR spectrum. DMSO-d₆ is often preferred as it allows for the observation of these exchangeable protons.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio (e.g., 1024 scans or more).

Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue and allow it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample (free base or hydrochloride salt) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6][7]

  • Data Acquisition:

    • Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (either free base or hydrochloride salt) at a concentration of approximately 1-10 µg/mL.[8]

    • A suitable solvent system is typically a mixture of methanol or acetonitrile with a small amount of water and an acid (e.g., 0.1% formic acid) to promote protonation.

  • Data Acquisition (Direct Infusion):

    • Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[9]

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

Conclusion

The differentiation between (1S)-1-amino-1-phenylbut-3-yne free base and its hydrochloride salt is straightforward using standard spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive evidence, with the large downfield shift of the methine and ammonium protons in the salt form serving as a clear diagnostic. FTIR spectroscopy offers a rapid and reliable confirmation, with the disappearance of the sharp, dual N-H stretching bands of the free base and the appearance of the broad, strong ammonium N-H⁺ stretching band being the key indicator. While mass spectrometry confirms the molecular weight of the underlying structure, it is less useful for distinguishing between the two forms directly. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently characterize and differentiate between the free base and hydrochloride salt forms of this important chiral building block.

References

  • JoVE. NMR Spectroscopy of Amines. Journal of Visualized Experiments. [Link]

  • ResolveMass Laboratories Inc. Identification of unknown compound by direct infusion. [Link]

  • Chem.libretexts.org. 24.10: Spectroscopy of Amines. [Link]

  • Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • University of Bergen. Guidelines for mass spectrometric analysis. [Link]

  • Bruker. Bruker Alpha-P ATR FTIR Standard Operating Procedure. [Link]

  • MDPI. Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR? [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • ChemRxiv. Graphormer-IR: Graph Transformers Predict Experimental IR Spectra Using Highly Specialized Attention. [Link]

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Safety & Regulatory Compliance

Safety

(1S)-1-amino-1-phenylbut-3-yne hydrochloride proper disposal procedures

An Essential Guide to the Proper Disposal of (1S)-1-amino-1-phenylbut-3-yne Hydrochloride This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of (1S)-1-amino-1-phenylbut-3-yne...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to the Proper Disposal of (1S)-1-amino-1-phenylbut-3-yne Hydrochloride

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of (1S)-1-amino-1-phenylbut-3-yne hydrochloride. As a crucial reagent in modern synthetic chemistry, particularly in the development of novel therapeutics, its handling and disposal demand meticulous attention to safety and environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that disposal protocols are not just followed, but understood.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. (1S)-1-amino-1-phenylbut-3-yne hydrochloride, and its racemic mixture, present several hazards that dictate the stringent disposal requirements.[1][2]

GHS Hazard Profile:

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[1][3]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled.[1]
Skin IrritationCategory 2WarningH315: Causes skin irritation.[1]
Serious Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335/H336: May cause respiratory irritation or drowsiness or dizziness.[1][4]

The primary directive derived from this profile is clear: this compound must not enter the general waste stream or sewer system. [3][5][6] Its potential for harm upon ingestion, skin contact, or inhalation necessitates that it be treated as hazardous chemical waste. Furthermore, while extensive ecological data is not always available for specialized reagents, the presence of an amine functional group suggests the potential for environmental impact, as amines and their degradation products can be of concern.[7] Disposal must be handled by a licensed, approved waste disposal contractor.[5][8]

Disposal Decision Workflow

The path to proper disposal involves a series of logical decisions based on the form and quantity of the waste. This workflow ensures that all potential waste streams are managed correctly, from trace amounts on contaminated labware to bulk surplus material.

Caption: Decision workflow for segregating and processing waste streams.

Step-by-Step Disposal Protocols

Adherence to a standardized, repeatable protocol is essential for safety and compliance. These steps represent a self-validating system for the proper handling of (1S)-1-amino-1-phenylbut-3-yne hydrochloride waste.

A. Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or goggles.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[9]

  • Body Protection: A laboratory coat is required. Ensure it is fully fastened.[6][10]

  • Respiratory Protection: All handling of the solid material that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[6][10]

B. Decontamination of "Empty" Containers

An "empty" container is never truly empty and must be decontaminated before disposal.

  • Initial Decontamination: In a chemical fume hood, carefully triple rinse the original container with a suitable solvent (e.g., methanol or ethanol). This step is critical for removing residual powder.

  • Collect Rinsate: Treat the solvent rinsate as hazardous waste. Decant the rinsate into a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate for your facility's waste streams.

  • Final Disposal: Once triple-rinsed, the container can be defaced (to prevent reuse) and disposed of according to your institution's policy for decontaminated chemical containers.

C. Management of Small Spills (Solid)

Accidents happen. A prepared response minimizes exposure and environmental release.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated, preferably within a fume hood. Keep unnecessary personnel away.[6][8]

  • Don PPE: Wear the full PPE described in section 3A.

  • Contain and Collect: Gently cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[8] This prevents the fine powder from becoming airborne.

  • Clean-Up: Using non-sparking tools, carefully sweep or scoop the mixture into a designated hazardous waste container.[8] Avoid creating dust.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent. Add the cleaning materials to the same hazardous waste container.

  • Label and Seal: Securely close the waste container, ensure it is properly labeled with "Hazardous Waste" and the chemical name, and place it in the satellite accumulation area.

D. Disposal of Unused or Waste Product

Bulk quantities of expired, surplus, or off-specification (1S)-1-amino-1-phenylbut-3-yne hydrochloride must be disposed of as hazardous chemical waste.

  • Do Not Mix: Leave the chemical in its original, labeled container if possible. Never mix it with other waste chemicals to prevent unforeseen reactions.[3]

  • Labeling: If transferring to a dedicated waste container, ensure the container is compatible, in good condition, and clearly labeled with the full chemical name and associated hazards.

  • Storage: Store the waste container in a designated, secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[10]

  • Professional Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[3][5] This is the only acceptable final disposal route.

Causality Note: The core principle behind these protocols is containment and isolation. Every step is designed to prevent the compound from entering the air, water systems, or general refuse, thereby protecting laboratory personnel and the wider environment. The final step of professional disposal ensures the chemical is destroyed or neutralized via high-temperature incineration or other approved methods that can handle nitrogenous organic compounds.

References

  • Sigma-Aldrich. (2025, November 7).
  • TCI Chemicals. (2024, November 28).
  • Thermo Fisher Scientific. (2010, January 11).
  • Unknown Source. (2018, January 31).
  • NextSDS. (n.d.).
  • Thermo Fisher Scientific. (2025, September 14).
  • MedChemExpress. (2026, March 23). 2-Amino-1-phenylbutane hydrochloride-SDS.
  • Environmental Health & Safety, University of Rochester. (2019, March 11). NIOSH Table 1, 2 & 3.
  • Cayman Chemical. (2025, January 8).
  • AMERICAN ELEMENTS®. (n.d.). 1-phenylbut-3-yn-1-amine hydrochloride.
  • TCI America. (2024, December 12).
  • Santa Cruz Biotechnology. (n.d.). 1-Phenylbut-3-yn-1-amine hydrochloride.
  • IEAGHG. (n.d.).
  • BLD Pharm. (n.d.). 1177093-09-2|1-Phenylbut-3-yn-1-amine hydrochloride.
  • Beyond Pesticides. (2021, May 6). Breakdown Products (Metabolites) from Pesticides May Be More Toxic than Parent Compound, Study Finds.
  • Frontiers in Public Health. (2023).
  • National Center for Biotechnology Information. (2024, February 19). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents.
  • MDPI. (2024, February 28). The Cocktail Effects on the Acute Cytotoxicity of Pesticides and Pharmaceuticals Frequently Detected in the Environment.
  • National Center for Biotechnology Inform
  • ChemBK. (n.d.). 1-phenyl-3-aminobutane.

Sources

Handling

Personal protective equipment for handling (1S)-1-amino-1-phenylbut-3-yne hydrochloride

An authoritative, step-by-step operational guide for handling (1S)-1-amino-1-phenylbut-3-yne hydrochloride (CAS: 1423802-96-3). This document is engineered for researchers and drug development professionals, synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for handling (1S)-1-amino-1-phenylbut-3-yne hydrochloride (CAS: 1423802-96-3). This document is engineered for researchers and drug development professionals, synthesizing chemical causality with field-proven laboratory safety protocols.

Mechanistic Hazard Profile & Chemical Causality

To select the appropriate Personal Protective Equipment (PPE) and operational controls, we must first understand the molecular behavior of (1S)-1-amino-1-phenylbut-3-yne hydrochloride. This compound features two critical moieties: a terminal alkyne and an amine hydrochloride salt [1].

  • Amine Hydrochloride Salt: This functional group makes the compound highly hygroscopic and a severe irritant. Exposure to ambient moisture can cause the powder to clump or degrade. Inhalation of the fine dust causes acute respiratory tract irritation (GHS H335), while direct contact leads to skin and severe eye irritation (GHS H315, H319)[2].

  • Terminal Alkyne: Widely utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, this site is highly reactive[3]. While stable under inert conditions, it requires strict segregation from strong oxidizing agents and strong bases to prevent exothermic cross-reactivity[4].

Hazard H1 (1S)-1-amino-1-phenylbut-3-yne HCl (CAS: 1423802-96-3) H2 Hygroscopic Nature (Moisture Absorption) H1->H2 H3 Amine HCl Salt (Irritant/Corrosive) H1->H3 H4 Terminal Alkyne (Reactive Site) H1->H4 R1 Clumping & Degradation (Loss of Yield) H2->R1 R2 Skin/Eye Irritation (GHS H315/H319/H335) H3->R2 R3 Cross-Reactivity (Avoid Strong Bases/Oxidizers) H4->R3

Fig 1. Mechanistic hazard profile and chemical causality of (1S)-1-amino-1-phenylbut-3-yne HCl.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive, aerosolizing hydrochloride salts. The following PPE matrix is mandatory, grounded in the specific physicochemical properties of the compound[5][6].

PPE CategoryRequired SpecificationMechanistic Causality (The "Why")
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness).Amine hydrochlorides can permeate standard latex. Nitrile provides superior chemical resistance against the salt and the polar aprotic solvents (e.g., DMSO, DMF) typically used to solubilize it.
Eye Protection Snug-fitting Chemical Safety Goggles (ANSI Z87.1+ / EN 166).The fine crystalline powder can easily become aerosolized. Standard safety glasses with side shields do not provide adequate orbital seal against airborne irritant dust.
Body Protection Flame-resistant (FR) Lab Coat with knit cuffs, fully buttoned.Knit cuffs prevent the sleeves from dragging through spilled powder. FR material is required due to the downstream use of flammable solvents in alkyne reactions.
Respiratory N95/FFP2 Particulate Respirator (if handled outside a fume hood).Prevents inhalation of the highly irritating hydrochloride dust (H335), which can cause acute mucosal inflammation.

Operational Workflow & Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not assume equipment is functioning; prove it before opening the chemical container.

Workflow N1 1. Storage (Inert Gas, <25°C) N2 2. PPE Donning (Double Nitrile, Goggles) N1->N2 Preparation N3 3. Weighing (Anti-Static, Fume Hood) N2->N3 Validation N4 4. Reaction Setup (Schlenk Line / N2) N3->N4 Transfer N5 5. Waste Disposal (Halogenated Segregation) N4->N5 Completion

Fig 2. Standard operational workflow for handling reactive amine hydrochloride salts.

Phase 1: Pre-Operation Validation & Weighing

Hydrochloride salts are highly susceptible to static charge, causing the powder to "jump" and aerosolize when manipulated.

  • Airflow Validation: Before opening the chemical, hold a Kimwipe at the edge of the analytical balance enclosure or fume hood sash. It must pull inward, validating negative pressure.

  • Static Mitigation: Pass your nitrile-gloved hands and an anti-static weigh boat through a zero-stat ionizing fan for 5 seconds prior to transfer.

  • Mass Transfer: Use a grounded stainless-steel spatula. Never use plastic spatulas, which generate triboelectric charges that repel the hydrochloride salt.

  • Seal and Decontaminate: Cap the primary vial tightly, wrap with Parafilm to prevent moisture ingress (hygroscopicity mitigation), and wipe the exterior with a 70% Isopropyl Alcohol (IPA) solution before returning it to the desiccator[6].

Phase 2: Reaction Integration

(1S)-1-amino-1-phenylbut-3-yne hydrochloride is often solubilized in DMSO or DMF for click chemistry or further functionalization[3][4].

  • Solvent Addition: Add the solvent slowly down the side of the reaction vessel. Do not blast the powder with a direct stream of solvent, which can cause the fine particulates to become airborne.

  • Base Addition Warning: If your protocol requires neutralizing the hydrochloride salt to free-base the amine, add the base (e.g., triethylamine, DIPEA) dropwise at 0°C. The neutralization of an HCl salt is exothermic.

  • Inert Atmosphere: Purge the reaction headspace with Nitrogen or Argon to protect the terminal alkyne from oxidative degradation.

Emergency Response and Spill Containment

If a powder spill occurs, immediate containment is required to prevent respiratory exposure[7].

  • Isolate: Evacuate personnel from the immediate vicinity (1-meter radius).

  • Suppress: Do not dry-sweep the powder, as this generates a toxic dust cloud. Instead, gently cover the spill with damp absorbent paper towels (moistened with water or ethanol) to suppress aerosolization[2].

  • Collect: Use a plastic scoop to transfer the damp mass into a sealable hazardous waste container.

  • Decontaminate: Scrub the surface with a 5% sodium bicarbonate solution to neutralize any residual trace hydrochloride acid, followed by a water rinse.

Waste Disposal Plan

Improper disposal of alkyne-amine hydrochlorides can lead to environmental contamination and secondary exposure[8].

  • Solid Waste: Contaminated spatulas, weigh boats, and gloves must be placed in a solid hazardous waste bin labeled "Toxic Organics - Amine Salts."

  • Liquid Waste (Halogenated vs. Non-Halogenated): Because this compound contains a chloride ion (hydrochloride salt), any aqueous or organic washings containing high concentrations of this salt must be disposed of in Halogenated Waste containers. Mixing halogenated salts with non-halogenated organic waste can lead to regulatory violations and potential incinerator damage.

  • Neutralization: Do not pour unreacted stock solutions down the sink. Quench any remaining reactive alkyne species according to your institution's specific chemical hygiene plan before disposal[9].

References

  • The Royal Society of Chemistry. Synthesis of Primary Propargylic Alcohols from Terminal Alkyne (Safety notes on handling alkynes with DMSO/Bases). Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals - Terminal Alkynes. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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